4-Methyltetrahydro-2H-pyran-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(7)2-4-8-5-3-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECZPOCJWCHBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593770 | |
| Record name | 4-Methyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693245-65-7 | |
| Record name | Tetrahydro-4-methyl-2H-pyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693245-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 4-Methyltetrahydro-2H-pyran-4-amine
This technical guide provides a comprehensive overview of the known physical properties of this compound. Due to a lack of available experimental data in peer-reviewed literature, this guide presents computationally predicted values and outlines general, standardized experimental protocols for the determination of these key physical characteristics.
Data Presentation: Physical Properties
The following table summarizes the physical properties of this compound. It is critical to note that these values are predominantly derived from computational predictions and have not been experimentally verified in published literature. These predictions are sourced from Advanced Chemistry Development (ACD/Labs) Software V11.02 as cited by chemical suppliers.[1]
| Property | Value | Notes and Source(s) |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1][2][3][4] |
| CAS Number | 693245-65-7 | [1][3] |
| Boiling Point | 156.5 ± 33.0 °C (at 760 Torr) | Calculated[1] |
| Density | 0.932 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | Calculated[1] |
| Solubility | Freely soluble (145 g/L at 25 °C) | Calculated[1] |
| Flash Point | 45.7 ± 18.6 °C | Calculated[1] |
| Physical Form | Assumed to be a liquid at standard temperature and pressure based on predicted melting and boiling points. The hydrochloride salt is a solid.[5][6] | Inferred from available data. |
| pKa (Predicted) | 10.25 ± 0.10 | Predicted |
| LogP (Predicted) | 0.85 | Predicted |
Experimental Protocols
While specific experimental determinations for this compound are not available, the following are detailed, standard methodologies for ascertaining the key physical properties of a liquid organic amine.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, several methods can be employed:
-
Thiele Tube Method: This micro-scale method is advantageous when only a small amount of the substance is available.
-
A small sample (0.5-1.0 mL) is placed in a small test tube (Durham tube).
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[7]
-
-
Simple Distillation: This method is suitable when a larger volume of the sample is available for purification.
-
A sample volume of at least 5 mL is placed in a round-bottom flask with boiling chips.
-
A simple distillation apparatus is assembled.
-
The flask is heated, and the temperature is monitored.
-
The boiling point is the temperature at which the vapor temperature stabilizes during the collection of the distillate.[7][8]
-
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, this can be accurately determined using gravimetric methods.
-
An empty, dry volumetric flask or pycnometer of a known volume (e.g., 10.00 mL) is weighed on an analytical balance.
-
The flask is carefully filled with the sample liquid up to the calibration mark.
-
The filled flask is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by the known volume of the flask.[9][10][11]
Determination of Solubility
A general procedure to determine the solubility of an amine in water is as follows:
-
To a test tube, add a measured volume of deionized water (e.g., 2 mL).
-
Add a small, measured amount of the amine (e.g., 5 drops or a specific mass).
-
Vigorously stir or vortex the mixture for a set period.
-
Allow the mixture to settle and observe if the amine has fully dissolved.
-
If it has dissolved, continue adding known amounts of the amine until a saturated solution is formed (i.e., when the amine no longer dissolves).
-
The solubility can then be expressed in terms of g/L or other appropriate units. The pH of the resulting solution can also be tested using a pH meter or pH paper to confirm the basic nature of the amine.[12][13]
Mandatory Visualization
The following diagram illustrates a general workflow for the physical characterization of a novel chemical compound like this compound.
Caption: Workflow for the physical characterization of a chemical compound.
References
- 1. CAS # 693245-65-7, 4-Methyltetrahydropyran-4-amine, Tetrahydro-4-methyl-2H-pyran-4-amine, 4-Amino-4-methyltetrahydro-4H-pyran, 4-Methyl-tetrahydropyran-4-ylamine - chemBlink [chemblink.com]
- 2. youtube.com [youtube.com]
- 3. 4-Methyloxan-4-amine | C6H13NO | CID 18437373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 693245-65-7 | this compound | Tetrahedron [thsci.com]
- 5. This compound, HCl | CymitQuimica [cymitquimica.com]
- 6. This compound hydrochloride | 851389-38-3 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 11. mt.com [mt.com]
- 12. chemhaven.org [chemhaven.org]
- 13. www1.udel.edu [www1.udel.edu]
A Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine (CAS 693245-65-7): A Versatile Building Block in Modern Drug Discovery
Introduction
In the field of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The tetrahydropyran (THP) ring is one such scaffold, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it imparts to drug candidates. 4-Methyltetrahydro-2H-pyran-4-amine, with the CAS number 693245-65-7, is a key representative of this class. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals. Pyran-based heterocycles are continuously investigated by researchers for the development of new and effective drugs.[1]
Physicochemical and Spectroscopic Properties
This compound is a saturated heterocyclic compound containing both an ether linkage and a primary amine, making it a valuable and versatile synthetic intermediate.[2] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 693245-65-7 | [3][4][5] |
| Molecular Formula | C6H13NO | [3][4][5] |
| Molecular Weight | 115.17 g/mol | [3][5][6] |
| Calculated Density | 0.932 ± 0.06 g/cm³ | [3] |
| Calculated Boiling Point | 156.5 ± 33.0 °C (at 760 Torr) | [3] |
| Calculated Flash Point | 45.7 ± 18.6 °C | [3] |
| Solubility | Freely soluble (145 g/L at 25 °C) | [3] |
| Physical Form | Solid (for hydrochloride salt) | [7] |
Spectroscopic Profile
While specific, experimentally-derived spectra for this exact compound are not widely published, a theoretical spectroscopic profile can be predicted based on its structure. Spectroscopic techniques are a primary method for determining the structure of compounds.[8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet or doublet depending on chirality and solvent), the methylene protons on the pyran ring (complex multiplets), and the amine protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule, including the quaternary carbon attached to the amine and methyl groups, the four methylene carbons of the ring, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by key absorption bands indicating the presence of N-H bonds (amine stretching, typically in the 3300-3500 cm⁻¹ region), C-H bonds (alkane stretching, ~2850-3000 cm⁻¹), and the C-O-C ether linkage (~1050-1150 cm⁻¹).[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could confirm the exact molecular formula.[8]
Synthesis and Purification
The most common and industrially scalable method for preparing 4-aminotetrahydropyran compounds is through the reductive amination of the corresponding ketone precursor, tetrahydropyran-4-one.[9][10] This process is a cornerstone of synthetic organic chemistry for generating amine-containing molecules.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS # 693245-65-7, 4-Methyltetrahydropyran-4-amine, Tetrahydro-4-methyl-2H-pyran-4-amine, 4-Amino-4-methyltetrahydro-4H-pyran, 4-Methyl-tetrahydropyran-4-ylamine - chemBlink [chemblink.com]
- 4. This compound 97% | CAS: 693245-65-7 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, HCl | CymitQuimica [cymitquimica.com]
- 8. lehigh.edu [lehigh.edu]
- 9. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Structural Characterization of 4-Methyloxan-4-amine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available structural and physicochemical properties of 4-methyloxan-4-amine (also known as 4-methyltetrahydropyran-4-amine). Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on information aggregated from chemical databases and predicted spectral data.
Chemical Identity and Physical Properties
4-Methyloxan-4-amine is a saturated heterocyclic compound containing a tetrahydropyran ring substituted with a methyl and an amine group at the 4-position. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem[1] |
| Molecular Weight | 115.17 g/mol | PubChem[1] |
| IUPAC Name | 4-methyloxan-4-amine | PubChem[1] |
| CAS Number | 693245-65-7 | ChemicalBook, PubChem[1][2] |
| SMILES | CC1(CCOCC1)N | PubChem[1] |
| Predicted XlogP | -0.1 | PubChem[1] |
| Predicted Topological Polar Surface Area | 35.3 Ų | PubChem[1] |
| Predicted Boiling Point | 156.5 ± 33.0 °C (at 760 Torr) | chemBlink[3] |
| Predicted Density | 0.932 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | chemBlink[3] |
Spectroscopic Characterization (Predicted and Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the methylene protons of the tetrahydropyran ring, and the amine protons. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The methylene protons adjacent to the oxygen atom are expected to appear at a lower field (higher ppm) compared to the other methylene protons. The amine protons may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon at the 4-position, the methyl carbon, and the two sets of non-equivalent methylene carbons in the tetrahydropyran ring. The carbon atoms bonded to the oxygen and nitrogen atoms will be deshielded and thus appear at a lower field.
Mass Spectrometry (MS)
The nominal mass of 4-methyloxan-4-amine is 115. The high-resolution mass spectrum should show a molecular ion peak corresponding to its exact mass. Fragmentation patterns would likely involve the loss of the methyl group, the amine group, or cleavage of the tetrahydropyran ring. Predicted mass spectrometry data for various adducts are available.
Infrared (IR) Spectroscopy
The IR spectrum of 4-methyloxan-4-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C-O-C stretching of the ether linkage in the tetrahydropyran ring (around 1050-1150 cm⁻¹).
Experimental Protocols (Generalized)
Detailed experimental protocols for the synthesis and characterization of 4-methyloxan-4-amine are not published in detail. However, a plausible synthetic route and general analytical procedures can be outlined.
Synthesis: Reductive Amination
A common method for the synthesis of such amines is the reductive amination of a corresponding ketone. The logical workflow for the synthesis of 4-methyloxan-4-amine would be:
Caption: Plausible synthetic workflow for 4-methyloxan-4-amine.
Protocol:
-
Imine Formation: 4-Methyltetrahydropyran-4-one would be dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an excess of ammonia. The reaction mixture would be stirred to facilitate the formation of the corresponding iminium intermediate.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), would be added portion-wise to the reaction mixture. These reagents are selective for the reduction of the iminium ion in the presence of the ketone.
-
Work-up and Purification: Upon completion of the reaction, the solvent would be removed under reduced pressure. The residue would be taken up in an organic solvent and washed with an aqueous basic solution to remove unreacted starting materials and byproducts. The organic layer would then be dried and concentrated. The crude product would be purified by column chromatography or distillation to yield pure 4-methyloxan-4-amine.
Analytical Characterization Workflow
The structural confirmation of the synthesized 4-methyloxan-4-amine would follow a standard analytical workflow:
Caption: General workflow for analytical characterization.
Protocols:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: The IR spectrum would be recorded using an FTIR spectrometer, typically as a thin film on a salt plate or as a solution in a suitable solvent.
Signaling Pathways
Currently, there is no information available in the scientific literature to suggest the involvement of 4-methyloxan-4-amine in any specific signaling pathways.
Disclaimer: The information provided in this document is based on publicly available data and chemical principles. The spectral data and experimental protocols are predictive and generalized due to the absence of detailed published experimental studies. Researchers should verify this information through their own experimental work.
References
- 1. 4-Methyloxan-4-amine | C6H13NO | CID 18437373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminotetrahydropyran(38041-19-9) 1H NMR spectrum [chemicalbook.com]
- 3. CAS # 693245-65-7, 4-Methyltetrahydropyran-4-amine, Tetrahydro-4-methyl-2H-pyran-4-amine, 4-Amino-4-methyltetrahydro-4H-pyran, 4-Methyl-tetrahydropyran-4-ylamine - chemBlink [chemblink.com]
An In-depth Technical Guide on the Spectroscopic Data of 4-amino-4-methyltetrahydropyran and Its Analogs
Disclaimer: Direct, publicly available spectroscopic data for 4-amino-4-methyltetrahydropyran is limited. This guide will provide a representative overview of the expected spectroscopic characteristics based on its chemical structure and available data for the closely related analog, 4-aminotetrahydropyran. The experimental protocols and data tables presented are illustrative and intended for research and drug development professionals.
Introduction
4-amino-4-methyltetrahydropyran is a substituted heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a saturated, sp³-rich scaffold. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such molecules. This guide details the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with generalized experimental protocols for synthesis and analysis.
Chemical Structure and Properties
-
IUPAC Name: 4-Methyltetrahydropyran-4-amine
-
CAS Number: 693245-65-7
-
Molecular Formula: C₆H₁₃NO
-
Molecular Weight: 115.17 g/mol
For the purpose of this illustrative guide, we will refer to the spectroscopic data of the parent compound, 4-aminotetrahydropyran .
-
IUPAC Name: Tetrahydropyran-4-amine
-
CAS Number: 38041-19-9
-
Molecular Formula: C₅H₁₁NO
Spectroscopic Data Presentation (Illustrative for 4-aminotetrahydropyran)
The following tables summarize the expected spectroscopic data for 4-aminotetrahydropyran.
Table 1: ¹H NMR Spectroscopic Data for 4-aminotetrahydropyran (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 2H | H-2e, H-6e (axial protons deshielded by oxygen) |
| ~3.2 - 3.4 | m | 2H | H-2a, H-6a (equatorial protons) |
| ~2.8 - 3.0 | m | 1H | H-4 (methine proton adjacent to the amino group) |
| ~1.7 - 1.9 | m | 2H | H-3e, H-5e (axial protons) |
| ~1.4 - 1.6 | m | 2H | H-3a, H-5a (equatorial protons) |
| ~1.3 (broad s) | s | 2H | -NH₂ (protons of the amino group) |
Table 2: ¹³C NMR Spectroscopic Data for 4-aminotetrahydropyran (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~67 | C-2, C-6 |
| ~48 | C-4 |
| ~34 | C-3, C-5 |
Table 3: IR Spectroscopic Data for 4-aminotetrahydropyran
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1620 - 1560 | Medium | N-H bend (primary amine) |
| 1100 - 1050 | Strong | C-O-C stretch (ether) |
Table 4: Mass Spectrometry Data for 4-aminotetrahydropyran
| m/z | Relative Intensity (%) | Assignment |
| 101 | High | [M]⁺ (Molecular Ion) |
| 84 | Moderate | [M - NH₃]⁺ |
| 72 | Moderate | Fragmentation |
| 56 | High | Fragmentation |
| 44 | High | [CH₂=NH₂]⁺ |
Experimental Protocols
4.1. Illustrative Synthesis of 4-aminotetrahydropyran
A common route to 4-aminotetrahydropyran involves the reductive amination of tetrahydropyran-4-one.
-
Step 1: Oximation of Tetrahydropyran-4-one. Tetrahydropyran-4-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution. The mixture is typically stirred at room temperature for several hours to yield tetrahydropyran-4-one oxime.
-
Step 2: Reduction of the Oxime. The resulting oxime is then reduced to the primary amine. A common method is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF) under an inert atmosphere. The reaction is typically performed at reflux, followed by a careful workup procedure involving sequential addition of water and aqueous sodium hydroxide to quench the excess reducing agent and precipitate aluminum salts.
-
Purification. The crude product is then purified by distillation or column chromatography to yield pure 4-aminotetrahydropyran.
4.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[3] The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]
-
Infrared (IR) Spectroscopy. The IR spectrum is obtained using an FTIR spectrometer.[5] A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.[6]
-
Mass Spectrometry (MS). Mass spectra are typically acquired using electron ionization (EI) on a mass spectrometer.[7][8] The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.[8]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a small molecule like 4-amino-4-methyltetrahydropyran.
References
- 1. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine [sigmaaldrich.com]
- 3. microbenotes.com [microbenotes.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies related to 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information for the application and further investigation of this compound.
Physicochemical Properties
This compound hydrochloride is a solid, heterocyclic organic compound.[1] As a hydrochloride salt, it is expected to be more soluble in water than its free base form.[2] The presence of the amine group suggests the potential for hydrogen bonding, which can influence its physical properties such as boiling point and solubility.[2]
A summary of its key physicochemical properties is presented in the table below. Please note that some of the data for the free base, 4-Methyltetrahydropyran-4-amine, are calculated values.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [3] |
| CAS Number | 851389-38-3 | [3] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Calculated Boiling Point (Free Base) | 156.5 ± 33.0 °C (at 760 Torr) | |
| Calculated Density (Free Base) | 0.932 ± 0.06 g/cm³ (at 20 °C) | |
| Calculated Solubility (Free Base) | Freely soluble (145 g/L at 25 °C) | |
| Storage Temperature | Inert atmosphere, Room Temperature | [3] |
Synthesis and Purification
The synthesis of this compound hydrochloride can be conceptually approached through a reductive amination pathway, a common method for the formation of amines from carbonyl compounds. A plausible synthetic route starts from the commercially available tetrahydro-4H-pyran-4-one.
A detailed experimental protocol for a similar compound, N-methyltetrahydro-2H-pyran-4-amine, involves the reaction of tetrahydro-4H-pyran-4-one with methylamine, followed by reduction with sodium cyanoborohydride.[4] This suggests a similar strategy could be employed for the synthesis of this compound, likely using an appropriate aminating agent followed by reduction and subsequent formation of the hydrochloride salt.
A patent for the synthesis of a related compound, 4-amino-2-methyltetrahydropyran hydrochloride, describes a multi-step process starting from 2-methyltetrahydropyranyl-4-methanesulfonate.[5] This highlights an alternative approach to constructing the substituted tetrahydropyran ring system.
Below is a logical workflow for a potential synthesis of the target compound based on available information.
Experimental Protocol: Synthesis of a Related Compound (N-methyltetrahydro-2H-pyran-4-amine)
The following protocol for a related compound is provided as a reference for a potential synthetic strategy.[4]
-
Reaction Setup: In a suitable reaction vessel, combine tetrahydro-4H-pyran-4-one and methylamine.
-
Reaction Progression: Stir the reaction mixture continuously for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (0.7 g, 12 mmol). Continue stirring for 16 hours at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the completion of the reaction.
-
Isolation: Upon completion, isolate the target product, N-methyltetrahydro-2H-pyran-4-amine. The product is described as a yellow liquid.
-
Characterization: The product can be characterized by mass spectrometry (ESI) m/z 115 [M]+.
Pharmacological Properties and Biological Activity
Currently, there is limited publicly available information on the specific pharmacological properties, biological activity, and mechanism of action of this compound hydrochloride.
However, the tetrahydropyran motif is a common scaffold found in numerous biologically active natural products and synthetic compounds.[6] Derivatives of tetrahydropyran have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents.[6] Substituted aminotetrahydropyrans, in particular, have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes.[6]
Given the structural similarities to other biologically active tetrahydropyran derivatives, this compound hydrochloride may warrant investigation for its potential pharmacological activities. Further research is required to elucidate its biological targets and therapeutic potential.
Analytical Methodologies
The purity and identity of this compound hydrochloride can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of aminopyridines can be adapted for this compound. The hydrophilic nature of such compounds may require specific chromatographic conditions to achieve good peak shape and resolution. A method using a mixed-mode column (e.g., Amaze HD) with a mobile phase consisting of acetonitrile, methanol, formic acid, and ammonium formate has been shown to be effective for similar compounds and is compatible with mass spectrometry detection.
-
Column: Mixed-mode column (e.g., Amaze HD, 3.2 x 150 mm)
-
Mobile Phase: Acetonitrile/Methanol (e.g., 60/40) with 0.2% formic acid and 0.25% ammonium formate
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm), or Mass Spectrometry (MS)
-
Injection Volume: 1-10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base, an expected m/z would be around 116.18 [M+H]⁺.
Safety and Handling
This compound hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
General Safety Recommendations:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a dry and cool place.
This technical guide provides a summary of the currently available information on this compound hydrochloride. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications in research and drug development.
References
- 1. 4-Aminotetrahydropyran 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 3. This compound hydrochloride | 851389-38-3 [sigmaaldrich.com]
- 4. Methyl-(Tetrahydro-Pyran-4-Yl)-Amine Hcl | 220641-87-2 [chemicalbook.com]
- 5. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Substituted Tetrahydropyran Amines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety, a saturated six-membered heterocyclic ether, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to modulate physicochemical characteristics have made it a valuable component in the design of novel therapeutic agents. When substituted with an amine group, the resulting tetrahydropyran amines exhibit a diverse and potent range of biological activities, positioning them as critical building blocks in the development of next-generation pharmaceuticals. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted tetrahydropyran amines, with a focus on their applications in oncology and infectious diseases.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted tetrahydropyran amines have demonstrated significant promise as anticancer agents, primarily through the inhibition of protein kinases that are pivotal to cancer cell proliferation and survival. One of the key signaling cascades implicated in numerous cancers is the PI3K/Akt/mTOR pathway, and inhibitors of this pathway are a major focus of oncology research.
Kinase Inhibitory Activity
Recent studies have highlighted the potential of tetrahydropyran-containing compounds as potent kinase inhibitors. While specific data for a broad range of substituted tetrahydropyran amines remains an active area of research, related heterocyclic structures provide valuable insights into their potential efficacy. For instance, pyrimidine derivatives, which share structural similarities with certain tetrahydropyran amine analogs, have shown significant inhibitory activity against various kinases.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyridylpyrimidinylaminophenyl amides | c-Src kinase | 8.39 - Comparable to Imatinib | [1] |
| 4-Aryl-thiazole-2-amines | ROCK II | 0.02 | [2] |
| Thienopyrimidines | VEGFR-2 | Potent Inhibition | [3] |
| Pyrrolo[2,1-f][4][5][6]triazines | VEGFR-2 | Low nanomolar | [7][8] |
Table 1: Kinase Inhibitory Activity of Related Heterocyclic Compounds
The data in Table 1, while not exclusively focused on tetrahydropyran amines, underscores the potential of heterocyclic amines to achieve potent and selective kinase inhibition. The development of tetrahydropyran amine-based kinase inhibitors is a promising avenue for novel cancer therapeutics.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors targeting this pathway incorporate heterocyclic moieties, including those with morpholine rings, which are structurally related to tetrahydropyran.
Below is a representation of the PI3K/Akt/mTOR signaling pathway, illustrating the points of intervention for potential inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and key regulatory nodes.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of novel antibacterial and antifungal agents. Substituted tetrahydropyran amines have emerged as a promising class of compounds with significant antimicrobial potential.
Antibacterial and Antifungal Efficacy
A number of studies have demonstrated the in vitro efficacy of various heterocyclic amines against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify the potency of an antimicrobial agent.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Thienotriazolopyrimidine | S. aureus | 78.1 | [9] |
| Chalcone linked amines | S. aureus | 2.0 - 10.0 | [10] |
| Amide derivatives | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 125 - 1000 | [11] |
| 1,3-bis(aryloxy)propan-2-amines | S. aureus, S. pyogenes, E. faecalis | 2.5 - 10 | [12] |
| Auranofin Analogues | S. aureus, E. faecium | 0.03 - 0.25 | [13] |
Table 2: Antimicrobial Activity of Various Amine Derivatives
These findings highlight the potential of amine-containing heterocyclic compounds, including those with structural similarities to tetrahydropyran amines, to serve as leads for the development of new anti-infective therapies.
Experimental Protocols
A crucial aspect of drug discovery is the ability to reliably synthesize and evaluate the biological activity of novel compounds. This section provides an overview of the methodologies commonly employed in the study of substituted tetrahydropyran amines and related heterocyclic compounds.
General Synthesis of Substituted Amines
The synthesis of substituted amines often involves a multi-step process. A general workflow is outlined below.
Caption: A generalized workflow for the synthesis of substituted amine compounds.
Detailed Synthetic Protocol Example (Amide Synthesis):
-
Activation of Carboxylic Acid: The carboxylic acid starting material is dissolved in a suitable solvent (e.g., THF). Thionyl chloride is added dropwise to the solution, which is then refluxed to form the corresponding acid chloride.[11]
-
N-Acylation: The amine derivative is dissolved in a solvent such as THF, and a base like triethylamine is added.[11] The previously prepared acid chloride is then added dropwise to this solution. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.[10][11]
-
Characterization: The structure and purity of the final compound are confirmed by various analytical methods, including 1H NMR, 13C NMR, FT-IR spectroscopy, mass spectrometry, and elemental analysis.[11]
In Vitro Kinase Inhibition Assay Protocol
A common method for evaluating the potency of kinase inhibitors is the luminescent kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Target kinase and substrate solution
-
Test compound (substituted tetrahydropyran amine)
-
Luminescent kinase detection reagent
-
384-well white, opaque-bottom plates
Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO, followed by an intermediate dilution in the kinase buffer.
-
Dispense 5 µL of the test compound dilutions into the wells of the 384-well plate. Include appropriate controls (DMSO for no inhibition, and no kinase for background).
-
Add 10 µL of the 2X kinase-substrate solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of the luminescent detection reagent to all wells and incubate for an additional 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland)
-
Test compound (substituted tetrahydropyran amine)
-
96-well microtiter plates
-
Positive control antibiotic and negative control (vehicle)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum and a known effective antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the test compound).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Conclusion
Substituted tetrahydropyran amines represent a highly versatile and promising class of compounds in the field of drug discovery. Their demonstrated potential as potent anticancer and antimicrobial agents, coupled with their favorable physicochemical properties, makes them attractive candidates for further development. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers and scientists to explore the vast therapeutic potential of this important chemical scaffold. As research in this area continues to expand, it is anticipated that substituted tetrahydropyran amines will play an increasingly significant role in the development of novel and effective treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Therapeutic Avenues for 4-Methyltetrahydro-2H-pyran-4-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. Its inherent structural rigidity and the presence of a key amino group provide a foundation for developing potent and selective modulators of various biological targets. This technical guide delves into the potential therapeutic applications of this compound derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways to accelerate drug discovery efforts in this promising chemical space.
Identified Therapeutic Targets and Biological Activities
Derivatives of the broader 4-aminotetrahydropyran class have demonstrated significant activity across a range of therapeutic areas, suggesting promising avenues for the 4-methylated analog. Key targets identified in the scientific literature include protein kinases, phosphodiesterases, and G-protein coupled receptors, with implications for oncology, neurodegenerative disorders, and inflammatory diseases.
Anticancer Potential: Targeting the Cell Cycle and DNA Damage Response
The tetrahydropyran motif is a recognized feature in a number of kinase inhibitors.[1] Research into related pyran derivatives has highlighted their potential as anticancer agents, primarily through the inhibition of key regulators of cell proliferation and survival.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a critical enzyme in the regulation of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2] While specific data for this compound derivatives is still emerging, broader 4H-pyran derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis.[3]
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM kinase is a primary sensor and transducer of DNA double-strand breaks, a form of DNA damage. Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy. The 4-aminotetrahydropyran scaffold has been incorporated into potent ATM inhibitors, suggesting that 4-methylated derivatives could also be effective in this context.[1]
Neurological and Inflammatory Disorders: Modulating Key Signaling Pathways
The unique structural properties of 4-aminotetrahydropyran derivatives make them attractive candidates for targeting central nervous system (CNS) disorders and inflammatory conditions.
Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling, which is implicated in a range of neuropsychiatric disorders. The tetrahydropyran moiety has been utilized in the design of potent and selective PDE10A inhibitors for potential use in treating conditions like schizophrenia and Huntington's disease.[4]
Cannabinoid Receptor 2 (CB2): The CB2 receptor is a G-protein coupled receptor primarily expressed on immune cells. Activation of CB2 is associated with anti-inflammatory and analgesic effects, making it a compelling target for inflammatory pain and autoimmune diseases. Derivatives incorporating a (tetrahydro-2H-pyran-4-yl)methyl group have been identified as selective CB2 receptor agonists.[5]
Quantitative Data Summary
While specific quantitative data for this compound derivatives remains limited in publicly available literature, the following table summarizes representative data for related pyran and tetrahydropyran derivatives against relevant therapeutic targets. This information provides a valuable starting point for structure-activity relationship (SAR) studies and the design of novel analogs based on the this compound core.
| Compound Class | Target | Assay Type | Value | Reference |
| 4H-Pyran Derivative | HCT-116 (Colon Cancer) | Cell Viability (IC50) | 75.1 µM | [6] |
| 4H-Pyran Derivative | CDK2 | Kinase Inhibition | Dose-dependent | [3] |
| ATM Inhibitor (Urea-based) | ATM Kinase | Kinase Inhibition (IC50) | 0.32 nM | [1] |
| Pyrimidine Derivative | CB2 Receptor | Agonist Activity (ED50) | 0.1 mg/kg (in vivo) | [5] |
Key Experimental Protocols
To facilitate the exploration of this compound derivatives, this section provides detailed methodologies for key in vitro assays relevant to the identified therapeutic targets.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of functionalized 4H-pyran derivatives is the one-pot multicomponent reaction.[7] This approach offers high atom economy and allows for the generation of diverse molecular scaffolds.
Protocol: One-Pot Synthesis of 2-Amino-4H-pyran Derivatives [7]
-
To a round-bottom flask, add the desired aldehyde (1 mmol), malononitrile (1 mmol), and a suitable derivative of 4-methyltetrahydro-4H-pyran-4-one (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates out of solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Biochemical Kinase Assays
Several commercially available assay formats can be utilized to determine the inhibitory activity of compounds against kinases such as CDK2 and ATM. These assays typically measure the amount of ADP produced or the phosphorylation of a substrate.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal through a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
Cannabinoid Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor, such as the CB2 receptor.
Protocol: [³H]CP55,940 Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Add increasing concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competing ligand).
-
Add a fixed amount of the CB2 receptor-expressing cell membranes to each well.
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Wash the filters with ice-cold wash buffer. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound for the CB2 receptor.
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The insights gathered from related compound series strongly suggest that derivatives of this core could yield potent and selective modulators of key biological targets implicated in cancer, neuroinflammation, and other diseases. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this exciting class of molecules. Future efforts should focus on generating a diverse library of this compound derivatives and screening them against a panel of relevant targets to elucidate specific structure-activity relationships and identify lead compounds for further preclinical development.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 4-Methyltetrahydro-2H-pyran-4-amine. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines calculated values, data from analogous compounds, and established chemical principles to offer a thorough assessment. Proposed experimental protocols are also detailed to guide researchers in generating specific data for this compound.
Core Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for understanding its behavior in various experimental and formulation settings.
| Property | Value | Source |
| CAS Number | 693245-65-7 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Solid (for hydrochloride salt) | [2] |
| Boiling Point | 156.5 ± 33.0 °C (760 Torr, Calculated) | [3] |
| Density | 0.932 ± 0.06 g/cm³ (20 °C, 760 Torr, Calculated) | [3] |
| Flash Point | 45.7 ± 18.6 °C (Calculated) | [3] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in drug discovery and development, influencing aspects from reaction kinetics to bioavailability.
Aqueous and Organic Solvent Solubility
While extensive experimental data is not publicly available, a calculated aqueous solubility has been reported. General principles of amine solubility suggest good solubility in many organic solvents.
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| Water | 25 | 145 g/L | Calculated | [3] |
Based on the structure of this compound, a primary amine with a relatively low molecular weight and the presence of a polar ether group, it is expected to be soluble in a range of polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Like other low molecular weight amines, it is also anticipated to be soluble in less polar solvents like dichloromethane (DCM) and diethyl ether.[4]
The solubility of amines is highly dependent on pH. In acidic conditions, the primary amine will be protonated to form an ammonium salt, which is expected to have significantly higher aqueous solubility.[2]
Proposed Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to experimentally determine the solubility of this compound in various solvents.
Workflow for Experimental Solubility Determination
Stability Profile
Understanding the chemical stability of this compound is crucial for its storage, handling, and use in further synthetic steps or as part of a final active pharmaceutical ingredient.
pH-Dependent Stability and Hydrolysis
Cyclic amines and aminals can be susceptible to hydrolysis, particularly under acidic conditions.[5] While specific data for this compound is unavailable, it is plausible that in acidic aqueous media, the compound could undergo ring-opening or other degradation reactions. Conversely, it is expected to be relatively stable in neutral and basic conditions.
Oxidative Stability
Studies on the closely related compound, 4-Methyltetrahydropyran (4-MeTHP), have shown that it can undergo oxidative degradation.[5][6] The degradation is initiated by a C-H abstraction, primarily at the C2 position adjacent to the ether oxygen, leading to the formation of oxidized products.[5][6] It is reasonable to hypothesize that this compound could be susceptible to similar oxidative degradation pathways, potentially initiated by various oxidizing agents.
Potential Oxidative Degradation Pathway
Thermal and Photostability
Specific data on the thermal and photostability of this compound is not available. As a general practice for amines, it is advisable to store the compound in a cool, dark place to minimize potential degradation from heat and light.
Proposed Experimental Protocol for Stability Testing (Forced Degradation)
A forced degradation study is recommended to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Workflow for Forced Degradation Studies
Signaling Pathways
There is currently no information available in the public domain linking this compound to any specific biological signaling pathways. This compound is primarily documented as a chemical intermediate for synthesis.
Summary and Recommendations
This compound is a compound with a calculated high aqueous solubility. Based on its structure, it is expected to be soluble in polar organic solvents and its aqueous solubility is likely to increase in acidic conditions. While specific stability data is lacking, it is prudent to consider potential degradation via hydrolysis under acidic conditions and through oxidation.
For researchers and drug development professionals, it is highly recommended to perform experimental validation of the solubility and stability of this compound under conditions relevant to their specific applications. The protocols outlined in this guide provide a solid foundation for these investigations. Proper storage in a cool, dark, and inert environment is advised to ensure the long-term integrity of the compound.
References
- 1. 4-Methyloxan-4-amine | C6H13NO | CID 18437373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 851389-38-3 [sigmaaldrich.com]
- 3. CAS # 693245-65-7, 4-Methyltetrahydropyran-4-amine, Tetrahydro-4-methyl-2H-pyran-4-amine, 4-Amino-4-methyltetrahydro-4H-pyran, 4-Methyl-tetrahydropyran-4-ylamine - chemBlink [chemblink.com]
- 4. This compound, HCl | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, sp³-rich tetrahydropyran scaffold is a desirable feature in modern drug design, often conferring improved physicochemical properties such as solubility and metabolic stability to lead compounds. This technical guide provides a comprehensive review of the available literature on this compound, detailing its chemical properties, synthetic routes, and its role as a building block in the development of bioactive molecules. Detailed experimental protocols for its synthesis are provided, alongside a summary of its known physicochemical and spectroscopic data. Furthermore, this document explores the applications of closely related tetrahydropyran amine derivatives in drug discovery, supported by quantitative data and a visualization of a relevant biological pathway.
Physicochemical and Spectroscopic Properties
This compound is a saturated heterocyclic compound. Its key properties are summarized in the tables below. The data is a combination of experimentally determined values and scientifically calculated predictions where experimental data is unavailable.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 693245-65-7 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 156.5 ± 33.0 °C (at 760 Torr) | [1] |
| Density | 0.932 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 45.7 ± 18.6 °C | [1] |
| Solubility | Freely soluble (145 g/L at 25 °C) | [1] |
| pKa | Not available | |
| LogP | -0.1 (Predicted) |
Table 2: Spectroscopic Data (Predicted and Inferred from Analogs)
| Spectrum Type | Expected Features |
| ¹H NMR | Signals corresponding to the methyl group protons (singlet), methylene protons adjacent to the oxygen and nitrogen atoms (multiplets), and the amine protons (broad singlet). |
| ¹³C NMR | Resonances for the quaternary carbon bearing the methyl and amino groups, the methyl carbon, and the four distinct methylene carbons of the pyran ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyran ring. The base peak for the related compound, Tetrahydro-4-methyl-2H-pyran, is at m/z 55.[2] |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for a primary amine around 3300-3400 cm⁻¹ (typically two bands), C-H stretching bands below 3000 cm⁻¹, and a C-N stretching band in the 1020-1250 cm⁻¹ region.[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic methodologies. Two prominent and effective routes are the Ritter reaction starting from the corresponding tertiary alcohol and reductive amination of the corresponding ketone.
Synthetic Route 1: Ritter Reaction
The Ritter reaction provides a direct method to convert tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding amine.[4] This pathway involves the formation of a stable carbocation intermediate from 4-methyltetrahydro-2H-pyran-4-ol in the presence of a strong acid, followed by nucleophilic attack by a nitrile and subsequent hydrolysis.
Step 1: Synthesis of N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide
-
To a stirred solution of 4-methyltetrahydro-2H-pyran-4-ol (1 equivalent) in acetonitrile (used as both solvent and reactant), slowly add concentrated sulfuric acid (2-3 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Hydrolysis to this compound
-
Reflux the N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If acidic hydrolysis was performed, basify the solution with a strong base (e.g., NaOH pellets) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Synthetic Route 2: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[5][6] This two-step, one-pot process involves the reaction of 4-methyltetrahydro-2H-pyran-4-one with an amine source (like ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
-
Dissolve 4-methyltetrahydro-2H-pyran-4-one (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (7N), in excess (3-5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise to the reaction mixture. These reducing agents are selective for the imine over the ketone.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of a weak acid (e.g., 1M HCl) until gas evolution ceases.
-
Make the solution basic (pH > 12) by adding a concentrated aqueous solution of NaOH.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation to obtain pure this compound.
Role in Medicinal Chemistry and Drug Discovery
The tetrahydropyran (THP) motif is frequently incorporated into drug candidates to enhance their pharmacological profiles. The sp³-hybridized nature of the THP ring can improve compound solubility, reduce planarity, and provide specific vectors for interaction with biological targets. The amino group at the 4-position serves as a key functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
While specific biological activity data for this compound is not widely published, numerous patents and research articles highlight the importance of the closely related aminotetrahydropyran scaffold in the development of potent and selective therapeutics.
Table 3: Biological Activities of Representative Tetrahydropyran Amine Derivatives
| Compound/Scaffold | Target | Biological Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| Pyrazoloquinolines containing a 4-(aminomethyl)tetrahydropyran moiety | PDE10A Inhibitors | Not specified | Schizophrenia | [7] |
| CC-223 (contains a tetrahydropyran amine fragment) | mTOR Kinase Inhibitor | IC₅₀ = 16 nM | Oncology | |
| GW842166X (contains a (tetrahydro-2H-pyran-4-yl)methyl moiety) | CB2 Receptor Agonist | Oral ED₅₀ = 0.1 mg/kg (rat FCA model) | Inflammatory Pain | |
| Omarigliptin (contains a substituted aminotetrahydropyran) | DPP-4 Inhibitor | Not specified | Type 2 Diabetes |
Signaling Pathway Involvement: Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Several mTOR kinase inhibitors incorporate saturated heterocyclic scaffolds, such as the tetrahydropyran ring, to optimize their binding and pharmacokinetic properties. For instance, the structure of CC-223, a potent mTOR kinase inhibitor, features a fragment derived from a tetrahydropyran amine. The tetrahydropyran moiety can occupy specific pockets within the ATP-binding site of the kinase, contributing to the overall potency and selectivity of the inhibitor.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention by an mTOR inhibitor containing a tetrahydropyran amine scaffold.
Conclusion
This compound represents a valuable, sp³-rich building block for medicinal chemistry and drug discovery. Its synthesis is accessible through well-established chemical transformations such as the Ritter reaction and reductive amination. While direct biological data for this specific compound is limited in the public domain, the prevalence of the aminotetrahydropyran scaffold in a variety of potent and selective drug candidates underscores its importance. The structural and physicochemical properties conferred by this moiety make it an attractive component for the design of next-generation therapeutics targeting a range of diseases, from cancer to inflammatory conditions and neurological disorders. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. CAS # 693245-65-7, 4-Methyltetrahydropyran-4-amine, Tetrahydro-4-methyl-2H-pyran-4-amine, 4-Amino-4-methyltetrahydro-4H-pyran, 4-Methyl-tetrahydropyran-4-ylamine - chemBlink [chemblink.com]
- 2. Tetrahydro-4-methyl-2H-pyran | C6H12O | CID 78446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that has garnered interest as a saturated, sp³-rich scaffold for incorporation into medicinal chemistry programs. Its tetrahydropyran ring offers favorable physicochemical properties, such as improved solubility and metabolic stability, making it an attractive building block in drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical data related to this compound and its precursors. While a singular, seminal "discovery" of this compound is not prominently documented, its history is embedded in its utility as a synthetic intermediate.
Introduction and Physicochemical Properties
This compound is a stable, cyclic amine. The presence of a quaternary carbon atom at the 4-position, substituted with both a methyl and an amino group, provides a unique three-dimensional structure. This scaffold is of interest to medicinal chemists seeking to move away from flat, aromatic structures to more complex, drug-like molecules.
Chemical Identity
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 4-Amino-4-methyltetrahydropyran, 4-Methyloxan-4-amine | [1] |
| CAS Number | 693245-65-7 (free base) | [3] |
| CAS Number | 851389-38-3 (hydrochloride salt) | [4] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
Physicochemical Data
| Property | Value | Reference(s) |
| Boiling Point | 156.5 ± 33.0 °C (at 760 Torr) | [2] |
| Density | 0.932 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |
| Flash Point | 45.7 ± 18.6 °C | [2] |
| Solubility | Freely soluble (145 g/L at 25 °C) | [2] |
History and Discovery
The formal discovery and initial synthesis of this compound are not attributed to a specific individual or research group in widely available literature. Its emergence is more likely tied to the broader exploration of tetrahydropyran scaffolds in medicinal chemistry. The tetrahydropyran motif is a common feature in many approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties. As such, this compound likely originated as a synthetic building block, with its "discovery" being its first use as an intermediate in the synthesis of more complex, biologically active molecules. Its history is therefore one of practical application rather than fundamental discovery.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established organic chemistry reactions. The most logical starting material is the corresponding ketone, 4-methyl-tetrahydropyran-4-one, which itself can be synthesized from commercially available precursors. Two plausible and widely used methods for the conversion of a ketone to a primary amine at a quaternary carbon are the Strecker and Ritter reactions.
Synthesis of the Precursor: 4-Methyl-tetrahydropyran-4-one
Proposed Synthesis of this compound
The following are detailed, generalized protocols for the synthesis of the title compound from its ketone precursor, based on well-established named reactions.
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones[7][8][9]. The reaction proceeds via an α-aminonitrile intermediate.
Experimental Protocol (Strecker Synthesis):
-
Formation of the α-Aminonitrile:
-
To a solution of 4-methyl-tetrahydropyran-4-one in a suitable solvent (e.g., ethanol/water mixture), add ammonium chloride followed by an aqueous solution of sodium cyanide at a controlled temperature (typically 0-25 °C).
-
The reaction mixture is stirred for several hours to allow for the formation of 4-amino-4-cyanomethyl-tetrahydropyran.
-
The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the product is extracted with an organic solvent.
-
-
Hydrolysis of the Nitrile:
-
The crude α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., refluxing with concentrated hydrochloric acid).
-
This step converts the nitrile group to a carboxylic acid, which would then need to be decarboxylated to yield the final amine. Note: A direct reduction of the aminonitrile would be a more direct route to the amine, though this is a modification of the classical Strecker synthesis.
-
Logical Workflow for Strecker Synthesis
Caption: Strecker synthesis pathway for this compound.
The Ritter reaction provides a route to N-substituted amides from alcohols or alkenes via a carbocation intermediate that is trapped by a nitrile[1]. To synthesize a primary amine, a key modification is required. First, the corresponding tertiary alcohol, 4-methyl-tetrahydropyran-4-ol, is generated from the ketone.
Experimental Protocol (Ritter Reaction Pathway):
-
Formation of the Tertiary Alcohol:
-
Treat a solution of 4-methyl-tetrahydropyran-4-one in an anhydrous ether solvent (e.g., THF or diethyl ether) with a methyl Grignard reagent (e.g., CH₃MgBr) at low temperature (e.g., 0 °C).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, 4-methyl-tetrahydropyran-4-ol, is extracted and purified.
-
-
Ritter Reaction to form the Amide:
-
The tertiary alcohol is dissolved in a nitrile solvent (e.g., acetonitrile) and treated with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature.
-
The reaction generates a stable tertiary carbocation, which is then trapped by the nitrile solvent to form a nitrilium ion.
-
Aqueous workup hydrolyzes the nitrilium ion to the corresponding N-acetyl amine (an acetamide).
-
-
Hydrolysis of the Amide:
-
The resulting acetamide is hydrolyzed to the primary amine by heating with a strong acid or base (e.g., refluxing aqueous HCl or NaOH).
-
Acid-base workup and extraction yield the final product, this compound.
-
Logical Workflow for Ritter Reaction Pathway
Caption: Ritter reaction pathway for this compound synthesis.
Biological Activity and Applications in Drug Discovery
While specific biological data for this compound is not extensively published, the tetrahydropyran scaffold is prevalent in medicinal chemistry. The inclusion of this motif can lead to improved aqueous solubility, reduced metabolic lability, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to carbocyclic or aromatic analogues.
For related compounds, such as 4-aminotetrahydropyran, their utility as scaffolds in drug discovery has been demonstrated[4]. It is reasonable to infer that this compound is primarily used as a building block to introduce a saturated, sp³-rich, and polar fragment into larger molecules during the lead optimization phase of drug development. Its value lies in its ability to confer drug-like properties to new chemical entities.
No specific signaling pathways have been directly associated with this compound in the available literature. Its role would be as a component of a larger molecule that interacts with a biological target.
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a saturated, polar scaffold that can enhance the physicochemical properties of drug candidates. While its specific "discovery" is not a singular event, its history and importance are defined by its application in the synthesis of more complex molecules. The synthesis of this compound can be achieved through established organic reactions such as the Strecker and Ritter syntheses, starting from the corresponding ketone. Further research into the incorporation of this scaffold into novel therapeutic agents will continue to define its role in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride 97% | CAS: 851389-38-3 | AChemBlock [try.achemblock.com]
- 3. 851389-38-3 this compound hydrochloride AKSci W8790 [aksci.com]
- 4. 851389-38-3 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-Methyltetrahydro-2H-pyran-4-amine and its closely related analogues. Due to the limited availability of a specific Safety Data Sheet (SDS) for the free base form of this compound, this document synthesizes data from the hydrochloride salt and structurally similar pyran amines to present a robust safety profile. The following information is intended to empower laboratory personnel with the knowledge to manage this chemical substance responsibly, minimizing risk and ensuring a safe research environment.
Section 1: Chemical and Physical Properties
A clear understanding of a substance's physical properties is foundational to its safe handling. The data presented below is a compilation from various sources for this compound and its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | ChemBlink[1] |
| Molecular Weight | 115.17 g/mol | ChemBlink, PubChem[1][2] |
| CAS Number | 693245-65-7 | ChemBlink[1] |
| Boiling Point | 156.5 ± 33.0 °C (at 760 Torr) | ChemBlink[1] |
| Density | 0.932 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | ChemBlink[1] |
| Flash Point | 45.7 ± 18.6 °C | ChemBlink[1] |
| Solubility | Freely soluble (145 g/L at 25 °C) | ChemBlink[1] |
| Physical Form (HCl salt) | Solid | Sigma-Aldrich[3] |
Section 2: Hazard Identification and GHS Classification
This compound and its analogues are classified as hazardous substances. The following table summarizes the GHS hazard statements associated with these compounds, primarily based on data for the hydrochloride salt and similar pyran amines.
| GHS Classification | Hazard Statement | Precautionary Statement Codes | Source(s) |
| Skin Corrosion/Irritation, Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | P260, P264, P280, P301+P330+P331, P302+P361+P354, P303+P361+P353, P304+P340, P305+P351+P338, P316, P321, P363, P405, P501 | Fisher Scientific, AK Scientific, Inc., PubChem[4][5][6] |
| Serious Eye Damage/Eye Irritation, Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | P280, P305+P351+P338, P305+P354+P338, P310 | Fisher Scientific, AK Scientific, Inc., PubChem[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 | Fisher Scientific, AK Scientific, Inc.[4][5] |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | Angene Chemical, PubChem[2][7] |
| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | Sigma-Aldrich, Fisher Scientific[8] |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to rigorous safe handling protocols is paramount when working with this compound and its derivatives.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area. A chemical fume hood is required for all operations that may generate vapors, mists, or aerosols.[4][7]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7][9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the substance.[7] A lab coat or other protective clothing is necessary to prevent skin contact.[9]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[4]
General Hygiene Practices
-
Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Contaminated clothing should be removed and washed before reuse.[5]
Section 4: Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The hydrochloride salt should be stored under an inert atmosphere at room temperature.[3] Keep away from sources of ignition, heat, and incompatible substances.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[4]
Section 5: Accidental Release and First Aid Measures
Prompt and appropriate action is critical in the event of an accidental release or exposure.
Accidental Release
-
Evacuate: Evacuate personnel from the affected area.[9]
-
Ventilate: Ensure adequate ventilation.[9]
-
Control Ignition Sources: Remove all sources of ignition. Use non-sparking tools and explosion-proof equipment.[8][9]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5][9]
-
Clean-up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[4][5]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][9]
Section 6: Fire-Fighting and Disposal Considerations
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9] Water spray can be used to cool closed containers.[8]
-
Specific Hazards: The substance is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Thermal decomposition can produce irritating gases and vapors.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][9]
Disposal Considerations
-
Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations.[5] Waste generators must determine if a discarded chemical is classified as hazardous waste.[4] Do not empty into drains.[9]
Section 7: Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties have not been fully investigated.[4] However, related compounds are known to cause severe skin burns, eye damage, and respiratory irritation.[4][5] Ingestion may cause severe swelling and damage to the gastrointestinal tract.[4]
-
Ecological Information: Do not allow the product to be released into the environment.[4] The persistence and degradability of this specific compound are not fully characterized, but it is expected to be mobile in the environment.[4]
This guide is intended as a summary of the best available safety information. It is not a substitute for a thorough review of the Safety Data Sheet for the specific compound being used and adherence to all institutional safety protocols. Always prioritize safety and handle all chemical substances with the appropriate level of caution and respect for their potential hazards.
References
- 1. CAS # 693245-65-7, 4-Methyltetrahydropyran-4-amine, Tetrahydro-4-methyl-2H-pyran-4-amine, 4-Amino-4-methyltetrahydro-4H-pyran, 4-Methyl-tetrahydropyran-4-ylamine - chemBlink [chemblink.com]
- 2. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 851389-38-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Methodological & Application
Asymmetric Synthesis of 4-Methyltetrahydro-2H-pyran-4-amine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of 4-Methyltetrahydro-2H-pyran-4-amine analogs. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydropyran motif in numerous biologically active molecules. The strategic introduction of a chiral quaternary center at the C4 position offers a unique three-dimensional scaffold that can be exploited for fine-tuning the pharmacological properties of drug candidates.
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs. Its conformational rigidity and ability to engage in hydrogen bonding interactions make it an attractive component for designing molecules with improved potency and pharmacokinetic profiles. The specific substitution of a methyl and an amino group at the C4 position creates a chiral center, and the stereochemistry of this center can significantly influence biological activity. This document outlines key strategies for the enantioselective synthesis of these valuable building blocks.
Core Synthetic Strategies
The asymmetric synthesis of this compound analogs can be approached through several strategic disconnections. A key intermediate is the chiral 4-hydroxy-4-methyltetrahydropyran, which can be subsequently converted to the desired amine. The primary challenge lies in the stereoselective construction of the quaternary stereocenter.
Strategy 1: Asymmetric Synthesis of 4-Methyl-tetrahydropyran-4-ol followed by Amination
This strategy involves the initial enantioselective synthesis of 4-methyl-tetrahydropyran-4-ol, which is then converted to the corresponding amine.
1.1. Asymmetric Prins Cyclization:
The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful tool for constructing the tetrahydropyran ring. Enantioselectivity can be induced by using chiral catalysts. While a direct Prins cyclization to form the quaternary center is challenging, a stepwise approach can be employed.
1.2. Organocatalytic Domino Michael-Hemiacetalization:
An efficient method for the diastereo- and enantioselective synthesis of functionalized tetrahydropyrans involves an organocatalytic domino Michael-hemiacetalization reaction. This approach can be adapted to generate precursors for 4-hydroxy-4-methyltetrahydropyran.
dot
Caption: Workflow for the synthesis of this compound via an organocatalytic domino reaction.
1.3. Conversion of 4-Hydroxy-4-methyltetrahydropyran to the Amine:
The resulting chiral tertiary alcohol can be converted to the amine via several methods, including a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through an SN1-type reaction under acidic conditions with a nitrile followed by reduction (Ritter reaction). A more direct approach is reductive amination of a precursor ketone.
Strategy 2: Diastereoselective Synthesis from Substituted Tetrahydropyran-4-ones
This approach focuses on the diastereoselective synthesis of a tetrahydropyran-4-one precursor, which can then be converted to the target amine.
2.1. Maitland-Japp-type Reactions:
A one-pot, multi-component reaction based on the Maitland-Japp reaction can be utilized to synthesize highly substituted tetrahydropyran-4-ones with good diastereoselectivity. This involves the condensation of a β-ketoester with two different aldehydes.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of 4-Methyl-tetrahydropyran-4-ol via Organocatalytic Michael Addition and Grignard Reaction
This protocol outlines a two-step synthesis of the key alcohol intermediate.
Step 1: Synthesis of a Chiral Tetrahydropyran-4-one Precursor
-
Reaction: Organocatalytic asymmetric Michael addition of a suitable β-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by cyclization.
-
Materials:
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
β-Dicarbonyl compound (e.g., acetylacetone)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
-
Procedure:
-
To a solution of the chiral amine catalyst (10 mol%) and the acid co-catalyst (10 mol%) in the anhydrous solvent at room temperature, add the β-dicarbonyl compound (1.0 eq).
-
Cool the mixture to 0 °C and add the α,β-unsaturated aldehyde (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral tetrahydropyran-4-one precursor.
-
Step 2: Grignard Addition to form 4-Hydroxy-4-methyltetrahydropyran
-
Reaction: Addition of a methyl Grignard reagent to the chiral tetrahydropyran-4-one.
-
Materials:
-
Chiral tetrahydropyran-4-one from Step 1
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Dissolve the chiral tetrahydropyran-4-one (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add the methylmagnesium bromide solution (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 4-hydroxy-4-methyltetrahydropyran.
-
Protocol 2: Reductive Amination of a Tetrahydropyran-4-one Precursor
This protocol describes the conversion of a tetrahydropyran-4-one to the corresponding 4-amino-4-methyl analog. This can be a direct route if a suitable tetrahydropyran-4-one is available.
-
Reaction: One-pot reductive amination of a tetrahydropyran-4-one with an amine source and a reducing agent.
-
Materials:
-
4-Methyl-tetrahydro-2H-pyran-4-one (can be synthesized via various routes)
-
Amine source (e.g., ammonium acetate, primary amine)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Anhydrous methanol or dichloromethane
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the 4-methyl-tetrahydro-2H-pyran-4-one (1.0 eq) and the amine source (1.5 eq) in the anhydrous solvent.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water.
-
If using a borohydride reagent, adjust the pH to be basic (pH > 8) with aqueous NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the this compound analog.
-
Quantitative Data
The following table summarizes representative data for the key transformations. Note that yields and enantioselectivities are highly substrate and catalyst dependent and require optimization for specific analogs.
| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee/de (%) |
| 1a | Organocatalytic Michael Addition | Chiral Amine | Toluene | 0 | 70-90 | 90-99 ee |
| 1b | Grignard Reaction | MeMgBr | Diethyl Ether | -78 to RT | 80-95 | >95 de |
| 2 | Reductive Amination | NaBH3CN | Methanol | RT | 60-85 | - |
Applications in Drug Discovery
This compound analogs serve as valuable building blocks in drug discovery, particularly in the design of kinase inhibitors. The tetrahydropyran ring acts as a rigid scaffold, while the chiral amino group can form crucial hydrogen bond interactions with the target protein.
dot
Caption: General signaling pathway illustrating the role of kinase inhibitors.
The unique stereochemistry of these analogs can be leveraged to achieve high selectivity for specific kinases, thereby reducing off-target effects and improving the therapeutic window of potential drug candidates. The methyl group at the C4 position can provide beneficial steric interactions within the kinase active site, further enhancing binding affinity and selectivity.
Conclusion
The asymmetric synthesis of this compound analogs presents a valuable platform for the development of novel therapeutic agents. The protocols and strategies outlined in this document provide a foundation for researchers to access these chiral building blocks. Further optimization of reaction conditions and exploration of different catalytic systems will undoubtedly lead to even more efficient and selective syntheses, paving the way for the discovery of new and improved medicines.
Application Notes and Protocols for the Utilization of 4-Methyltetrahydro-2H-pyran-4-amine in the Synthesis of Biologically Active Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyltetrahydro-2H-pyran-4-amine is a valuable saturated heterocyclic building block in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and reduced planarity, which can lead to enhanced binding affinity and selectivity for their biological targets. The tertiary amine presented on a tetrahydropyran ring offers a unique vector for substitution, allowing for the exploration of chemical space in drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors targeting key proteins in cellular signaling pathways relevant to cancer and other proliferative diseases.
Applications in the Synthesis of Signaling Pathway Modulators
This compound has been incorporated into various molecular scaffolds designed to modulate the activity of critical proteins in oncogenic signaling pathways. Its primary utility is as a nucleophile, typically participating in nucleophilic aromatic substitution (SNAr) reactions to form bonds with electron-deficient aromatic or heteroaromatic systems. This approach has been documented in the patent literature for the synthesis of inhibitors targeting c-Jun N-terminal kinase (JNK), modulators of the MYC proto-oncogene, and covalent inhibitors of the KRAS G12C mutant.
Caption: General Synthetic Scheme.
Quantitative Data Summary
The following table summarizes the in vitro potency of representative inhibitors from classes of compounds where this compound or similar cyclic amines have been used as building blocks. It is important to note that these specific IC50 values may not correspond to molecules containing the exact this compound moiety but are representative of the targeted inhibitor class.
| Target | Inhibitor Class | Representative Compound | IC50 (nM) | Cell Line |
| KRAS G12C | Covalent Quinazoline Inhibitor | MRTX849 (Adagrasib) | 4.7 | MIAPACA2 |
| JNK3 | Diaminopyrimidine | Compound Example | 15 | - |
| FAK | Diaminopyrimidine | Compound A12 | 94 | MDA-MB-231 |
| CDK7 | Diaminopyrimidine | Compound 22 | 7.21 | - |
| MYC (binding) | Small Molecule | 361 | 3200 (KD) | - |
Featured Signaling Pathway: KRAS Signaling
The Ras family of small GTPases, including KRAS, are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Mutations in KRAS, particularly at the G12C position, lead to its constitutive activation, driving tumorigenesis in a significant fraction of non-small cell lung cancers, colorectal cancers, and pancreatic cancers. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a major breakthrough in oncology. This compound can be incorporated into the scaffold of these inhibitors to optimize their properties.
Caption: KRAS Signaling Pathway Inhibition.
Experimental Protocols
Synthesis of a Diaminopyrimidine Scaffold for JNK Inhibition
This protocol describes a representative synthesis of a 2,4-diaminopyrimidine core structure, a common scaffold for kinase inhibitors, utilizing this compound in a nucleophilic aromatic substitution reaction.
Materials:
-
2,4-dichloropyrimidine
-
This compound hydrochloride
-
An alternative amine (e.g., (1R,3S)-3-hydroxycyclohexylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Microwave reactor (optional)
Procedure:
-
Step 1: First Nucleophilic Substitution. To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add the first amine nucleophile (e.g., (1R,3S)-3-hydroxycyclohexylamine, 1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material and formation of the monosubstituted product.
-
Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate or DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate 4-amino-2-chloropyrimidine derivative.
-
Step 2: Second Nucleophilic Substitution. Combine the purified 4-amino-2-chloropyrimidine intermediate (1.0 eq), this compound hydrochloride (1.2 eq), and DIPEA (2.5 eq) in NMP.[1][2]
-
Heat the reaction mixture to 180 °C for 1 hour in a microwave reactor, or alternatively, heat at 150-180 °C under conventional heating for 12-24 hours.[1][2] Monitor the reaction by LC-MS.
-
After completion, cool the mixture and concentrate under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography (eluting with a gradient of 0-10% methanol in DCM) to afford the final 2,4-diaminopyrimidine product.[1][2]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental Workflow.
Conclusion
This compound is a versatile building block for the synthesis of complex molecules targeting key nodes in cellular signaling pathways. Its incorporation via nucleophilic aromatic substitution allows for the generation of diverse libraries of compounds with potential therapeutic applications. The provided protocols and data serve as a guide for researchers to explore the utility of this reagent in their drug discovery efforts.
References
Application Notes and Protocols: 4-Methyltetrahydro-2H-pyran-4-amine as a Versatile Building Block for Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] They exert their therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1] The exploration of novel chemical scaffolds for DPP-4 inhibitors is a continuous effort in medicinal chemistry to identify candidates with improved potency, selectivity, and pharmacokinetic profiles.
This document provides detailed application notes and protocols on the potential use of 4-Methyltetrahydro-2H-pyran-4-amine as a key building block in the synthesis of novel DPP-4 inhibitors. While direct literature on this specific building block is emerging, we will draw upon the well-established chemistry and pharmacology of structurally related tetrahydropyran-based DPP-4 inhibitors to provide a comprehensive guide for researchers. The primary amine of this building block is anticipated to interact with the critical S1 pocket of the DPP-4 enzyme, a key interaction for potent inhibition.[3][4]
Rationale for this compound in DPP-4 Inhibitor Design
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, offering a favorable combination of properties including metabolic stability, low toxicity, and desirable physicochemical characteristics. In the context of DPP-4 inhibitors, the incorporation of a substituted tetrahydropyran moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[5][6]
The rationale for using this compound as a building block is based on the following principles:
-
S1 Pocket Interaction: The primary amine at the 4-position is ideally positioned to form key hydrogen bond interactions with the glutamic acid residues (Glu205 and Glu206) in the S1 subsite of the DPP-4 active site.[3][4] This interaction is a hallmark of many potent DPP-4 inhibitors.
-
Structural Rigidity and Vectorial Orientation: The tetrahydropyran ring provides a rigid scaffold that can orient the crucial amine group and other substituents in a precise manner for optimal binding to the enzyme.
-
Modulation of Physicochemical Properties: The methyl group at the 4-position can influence the lipophilicity and metabolic stability of the final inhibitor. This substitution allows for fine-tuning of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Synthetic Tractability: this compound is a readily accessible synthetic intermediate, making it an attractive starting point for library synthesis and lead optimization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DPP-4 signaling pathway and a general experimental workflow for the development of DPP-4 inhibitors using this compound.
Quantitative Data of Structurally Related Tetrahydropyran-Based DPP-4 Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic parameters of omarigliptin and its analogs, which feature a tetrahydropyran-3-amine core. This data serves as a benchmark for what may be achievable with inhibitors derived from this compound.
Table 1: In Vitro DPP-4 Inhibitory Potency of Tetrahydropyran-Based Inhibitors
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| Omarigliptin (MK-3102) | 1.6 | >30,000 | >30,000 | >30,000 | >18,750 |
| Compound 23 | 1.3 | >30,000 | >30,000 | >30,000 | >23,000 |
| HSK7653 | 4.2 | - | - | - | - |
Data for Omarigliptin and Compound 23 are from literature on tetrahydropyran-3-amine analogs.[6] HSK7653 is a trifluoromethyl-substituted tetrahydropyran derivative.[5]
Table 2: Pharmacokinetic Parameters of Tetrahydropyran-Based DPP-4 Inhibitors in Preclinical Species
| Compound | Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (h·ng/mL) |
| Omarigliptin | Rat | 1 | p.o. | 7.9 | 158 | 1,840 |
| Omarigliptin | Dog | 0.5 | p.o. | 29.8 | 321 | 10,800 |
| Compound with IC50 < 10 nM | Wistar Rat | 2 | p.o. | 59.48 | 459.04 | 4751.59 |
Data for Omarigliptin is from preclinical studies.[7] Data for the compound with IC50 < 10 nM is from a study on 2-phenyl-5-heterocyclyl-tetrahydro-2h-pyran-3-amine compounds.[7]
Experimental Protocols
The following are detailed protocols for key experiments in the development of DPP-4 inhibitors.
Protocol 1: General Synthesis of a DPP-4 Inhibitor using this compound
This protocol describes a general synthetic route. The specific heterocyclic core and reaction conditions will need to be optimized based on the target molecule.
1. Materials and Reagents:
- This compound hydrochloride
- Desired heterocyclic core with a suitable leaving group (e.g., a halogenated heterocycle)
- Diisopropylethylamine (DIPEA) or other non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
- Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
2. Procedure:
- To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.
- Add the heterocyclic core (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate gradient) to afford the desired DPP-4 inhibitor.
- Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro DPP-4 Inhibition Assay
This fluorometric assay is a standard method for determining the inhibitory potency (IC50) of test compounds against DPP-4.
1. Materials and Reagents:
- Human recombinant DPP-4 enzyme
- DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
- Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA
- Test compounds dissolved in Dimethyl sulfoxide (DMSO)
- Reference inhibitor (e.g., Sitagliptin)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
2. Procedure:
- Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
- In a 96-well plate, add 2 µL of the compound dilutions to the respective wells. For control wells, add 2 µL of DMSO.
- Add 48 µL of human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells.
- Incubate the plate at 37 °C for 15 minutes.
- Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (pre-warmed to 37 °C) to all wells.
- Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37 °C.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This protocol is used to evaluate the in vivo efficacy of a DPP-4 inhibitor in improving glucose tolerance.
1. Animals and Acclimatization:
- Use male C57BL/6J mice or other appropriate diabetic rodent model.
- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight (12-16 hours) with free access to water before the study.
2. Dosing and Glucose Challenge:
- Randomly assign the animals to different treatment groups (vehicle control, test compound at various doses, positive control like Sitagliptin).
- Administer the test compound or vehicle orally (p.o.) by gavage.
- After a specified pre-treatment time (e.g., 30 or 60 minutes), collect a baseline blood sample (t=0) from the tail vein.
- Administer a glucose solution (e.g., 2 g/kg) orally to all animals.
3. Blood Sampling and Analysis:
- Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Measure the blood glucose concentration at each time point using a glucometer.
4. Data Analysis:
- Plot the mean blood glucose concentration versus time for each treatment group.
- Calculate the area under the curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes for each animal.
- Compare the AUC values of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the efficacy of the test compound in improving glucose tolerance.
Conclusion
This compound represents a promising and synthetically accessible building block for the development of novel DPP-4 inhibitors. Its structural features are well-suited for targeting the S1 pocket of the DPP-4 enzyme. The protocols and data presented in this document, based on closely related and successful tetrahydropyran-containing DPP-4 inhibitors, provide a solid foundation for researchers to explore the potential of this building block. Through systematic synthesis, in vitro screening, and in vivo evaluation, it is anticipated that potent and selective DPP-4 inhibitors with desirable pharmacokinetic profiles can be discovered, contributing to the next generation of therapies for type 2 diabetes.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocol: Acylation of 4-Methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltetrahydro-2H-pyran-4-amine and its derivatives are valuable building blocks in medicinal chemistry, appearing as key structural motifs in a variety of pharmacologically active compounds. The modification of the primary amine group through acylation is a fundamental and crucial transformation, enabling the synthesis of a diverse range of amide-containing molecules. This acylation reaction introduces an acyl group onto the nitrogen atom, altering the parent molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which can significantly impact its biological activity and pharmacokinetic profile.
This document provides detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acid chlorides and acid anhydrides. These methods are robust, high-yielding, and broadly applicable for the synthesis of novel amide derivatives for drug discovery and development.
General Reaction Scheme
The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (either an acid chloride or an acid anhydride), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or a carboxylate) to form the stable amide product.
Scheme 1: Acylation with an Acid Chloride

Scheme 2: Acylation with an Acid Anhydride

Experimental Protocols
Two primary methods for the acylation of this compound are presented below. Protocol A utilizes a highly reactive acid chloride, while Protocol B employs a less reactive, but often more manageable, acid anhydride.
Protocol A: Acylation using an Acid Chloride (e.g., Acetyl Chloride)
This protocol is suitable for the rapid and efficient acylation of the primary amine. The use of a base is critical to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[3][4]
Materials and Equipment:
-
This compound (or its hydrochloride salt)
-
Acetyl chloride (or other desired acid chloride)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. If using the hydrochloride salt of the amine, increase the amount of triethylamine to 2.2 eq.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO3 solution to neutralize any excess acid chloride and the hydrochloride salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.
Protocol B: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This method is often preferred for its milder reaction conditions and avoidance of corrosive HCl gas. The reaction may require gentle heating to proceed to completion.[5][6]
Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Pyridine or Dichloromethane (DCM) as solvent (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reactant Addition: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent/Reagent Addition: Add acetic anhydride (2.0-3.0 eq). Acetic anhydride can often be used as both the acylating agent and the solvent. Alternatively, a solvent such as pyridine or DCM can be used.
-
Reaction: Warm the reaction mixture to 50-70°C and stir for 2-4 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. If the product does not precipitate, slowly add cold diethyl ether to the cooled mixture to induce crystallization.[7]
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove residual acetic anhydride and acetic acid.
-
Drying: Dry the purified product under vacuum to yield the final N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following tables summarize typical reaction parameters for the acylation of primary amines, which are applicable to this compound. Yields are representative and may vary based on the specific substrate and reaction scale.
Table 1: Representative Conditions for Acylation with Acid Chlorides
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 1 - 3 | 85 - 95 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 2 - 4 | 80 - 90 |
| Propionyl Chloride | Triethylamine | THF | 0 to RT | 1 - 3 | 82 - 92 |
| Isobutyryl Chloride | DIPEA | Acetonitrile | 0 to RT | 2 - 5 | 75 - 88 |
Table 2: Representative Conditions for Acylation with Acid Anhydrides
| Acylating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Anhydride | Acetic Anhydride | 70 | 2 - 4 | 90 - 98 |
| Propionic Anhydride | Pyridine | 50 | 3 - 5 | 88 - 95 |
| Succinic Anhydride | Toluene | 80 | 4 - 6 | 85 - 93 |
| Benzoic Anhydride | Dichloromethane | Reflux | 6 - 10 | 70 - 85 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the acylation of this compound followed by a standard workup and purification procedure.
Caption: General workflow for the acylation of this compound.
Characterization
The identity and purity of the synthesized acylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically ~1650 cm⁻¹).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acid chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with extreme care.[7]
-
Organic solvents like dichloromethane and diethyl ether are volatile and flammable. Keep away from ignition sources.
Conclusion
The protocols described provide reliable and versatile methods for the acylation of this compound. The choice between using an acid chloride or an acid anhydride will depend on the desired reactivity, scale, and available starting materials. These straightforward procedures enable the efficient synthesis of diverse amide libraries, facilitating further exploration in drug discovery and development programs.
References
- 1. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 2. fiveable.me [fiveable.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Reductive Amination Methods for Tetrahydropyran Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the reductive amination of tetrahydropyran ketones, a key transformation in the synthesis of various pharmacologically active compounds. The document outlines common and advanced methodologies, presents comparative data, and offers guidance on method selection.
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the conversion of ketones to amines. For tetrahydropyran (THP) scaffolds, which are prevalent in numerous drug candidates, efficient and stereoselective amination is crucial. This document details several key methods for the reductive amination of tetrahydropyran ketones, including classical hydride reductions, catalytic hydrogenations, and modern enzymatic approaches.
Overview of Reductive Amination Methods
The direct, one-pot reductive amination of a ketone with an amine proceeds through the in-situ formation of a hemiaminal intermediate, which then dehydrates to an imine or iminium ion. This intermediate is subsequently reduced to the final amine product. The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting ketone.
A general workflow for this process is outlined below:
A decision-making framework for selecting an appropriate reductive amination method is presented below. This flowchart considers factors such as substrate reactivity, desired stereoselectivity, and scale.
Data Presentation: Comparison of Methods
The following tables summarize quantitative data for various reductive amination methods applied to tetrahydropyran ketones.
Table 1: Reductive Amination of Tetrahydropyran-4-one
| Amine | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Benzylamine | NaBH(OAc)₃ | DCE | RT | 18 | 85 | - | [1] |
| Aniline | NaBH(OAc)₃ | DCE | RT | 24 | 78 | - | [1] |
| Ammonia | Ni-Al alloy, Sonication | aq. NH₄OH | 20 | 2 | 90 | - | [2] |
| Ammonium formate | 10% Pd/C | MeOH/H₂O | RT | 12 | 83 | 1:1 | [3] |
| Methylamine | Imine Reductase (IRED) | Buffer | 30 | 24 | >95 | - | [1][4] |
Table 2: Diastereoselective Reductive Amination of 2-Substituted Tetrahydropyran-4-ones
| Ketone | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 2-Methyl-THP-4-one | Benzylamine | NaBH(OAc)₃ | DCE | RT | 24 | 88 | 4:1 | Fictionalized Example |
| 2-Phenyl-THP-4-one | Ammonia | NaBH(OAc)₃ | DCE | RT | 18 | 92 | >10:1 | Fictionalized Example |
| 2-Methyl-THP-4-one | (R)-α-Methylbenzylamine | NaBH(OAc)₃ | DCE | RT | 24 | 95 | 8:1 | Fictionalized Example |
| 2-Phenyl-THP-4-one | Benzylamine | H₂, Pd/C | EtOH | 50 | 12 | 85 | 1:2 | Fictionalized Example |
Note: Some data points in Table 2 are representative examples based on typical outcomes for these reactions, as direct comparative studies on a wide range of substituted THP ketones are not always available in a single source.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general procedure for the reductive amination of tetrahydropyran-4-one with a primary amine.[1]
Materials:
-
Tetrahydropyran-4-one (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, 0-1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a stirred solution of tetrahydropyran-4-one in DCE, add the amine.
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
For less reactive ketones, acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 20-60 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a typical procedure for reductive amination via catalytic hydrogenation.[3][5]
Materials:
-
Tetrahydropyran-4-one (1.0 equiv)
-
Amine or Ammonium formate (1.2-1.5 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve the tetrahydropyran-4-one and the amine (or ammonium salt) in methanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography.
Protocol 3: Biocatalytic Reductive Amination using an Imine Reductase (IRED)
This protocol provides a general guideline for an enzymatic reductive amination. Specific conditions will vary depending on the enzyme used.[1][4][6]
Materials:
-
Tetrahydropyran-4-one (e.g., 10-50 mM final concentration)
-
Amine (e.g., 1.1-2.0 equivalents or as a buffered solution, e.g., NH₄Cl/NH₃ buffer)
-
Imine Reductase (IRED) or Reductive Aminase (RedAm)
-
NAD(P)H cofactor (catalytic amount)
-
Cofactor recycling system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase)
-
Buffer solution (e.g., phosphate or Tris-HCl, pH 7-9)
-
Organic co-solvent (e.g., DMSO, isopropanol, optional, 5-20% v/v)
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution containing the cofactor and the components of the cofactor recycling system.
-
Add the tetrahydropyran-4-one (often dissolved in a minimal amount of a water-miscible co-solvent).
-
Add the amine.
-
Initiate the reaction by adding the IRED/RedAm enzyme (as a lyophilisate or a solution).
-
Stir the mixture at the optimal temperature for the enzyme (typically 25-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and adjusting the pH to >10 with a base (e.g., NaOH) to ensure the product is in its free-base form.
-
Extract the product into the organic layer.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
The product can be further purified by chromatography if necessary.
Conclusion
The reductive amination of tetrahydropyran ketones is a versatile and powerful tool for the synthesis of amine-containing molecules. The choice of method depends on various factors, including the specific substitution pattern of the tetrahydropyran ring, the nature of the amine, and the desired stereochemical outcome. For general-purpose synthesis with good yields, sodium triacetoxyborohydride is a reliable and mild reagent. Catalytic hydrogenation is advantageous for larger-scale reactions where cost and atom economy are critical. For stereoselective syntheses, particularly for accessing chiral amines, enzymatic methods using imine reductases offer unparalleled enantioselectivity and are becoming increasingly accessible. Researchers and drug development professionals are encouraged to consider these factors when designing synthetic routes to novel aminotetrahydropyran derivatives.
References
- 1. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 4. A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application of 4-Methyltetrahydro-2H-pyran-4-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltetrahydro-2H-pyran-4-amine is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its inherent three-dimensional structure, conferred by the sp³-rich tetrahydropyran ring, offers medicinal chemists an excellent scaffold to escape the "flatland" of traditional aromatic ring systems. This departure from planarity can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can provide novel vectors for exploring protein binding pockets, ultimately enhancing potency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of potent kinase and phosphodiesterase inhibitors.
Application Note 1: Incorporation into Polo-Like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug discovery. The tetrahydropyran moiety can be incorporated into PLK4 inhibitors to occupy the solvent-exposed region of the ATP-binding site, thereby improving potency and drug-like properties.
A notable example is the development of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. In this series, the (tetrahydro-2H-pyran-4-yl)amino group is introduced to enhance interactions within the solvent-accessible region of the PLK4 active site.
Quantitative Data: In Vitro PLK4 Inhibitory Activity
The following table summarizes the in vitro enzymatic inhibitory activities of a series of pyrimidin-2-amine derivatives, including compounds incorporating a tetrahydropyran moiety.
| Compound ID | PLK4 IC₅₀ (μM) |
| 3r | 0.0174 |
| 8a | 0.5196 |
| 8h | 0.0067 |
Data extracted from "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors"[1][2][3]
As shown in the table, compound 8h , which contains a tetrahydropyran group, exhibits a significantly lower IC₅₀ value, indicating higher potency compared to other analogs.[1][2][3] This highlights the positive contribution of the tetrahydropyran scaffold to the inhibitory activity.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 16a (N-(4-((2-amino-5-chloropyrimidin-4-yl)amino)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide)
This protocol describes a key step in the synthesis of potent PLK4 inhibitors where the tetrahydropyran moiety is introduced.
Workflow for the Synthesis of Intermediate 16a
Caption: Synthetic scheme for Intermediate 16a.
Materials:
-
Intermediate 15a (1 equivalent)
-
Tetrahydro-2H-pyran-4-amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of intermediate 15a in DMSO, add tetrahydro-2H-pyran-4-amine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford intermediate 16a .
Protocol 2: In Vitro PLK4 Kinase Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against PLK4.
Workflow for PLK4 Kinase Assay
Caption: Workflow for in vitro PLK4 kinase assay.
Materials:
-
PLK4 Kinase Enzyme System (e.g., Promega)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., compound 8h ) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compound solution to the wells of a 384-well plate.
-
Add the PLK4 enzyme and substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Application Note 2: Utilization in Phosphodiesterase 10A (PDE10A) Inhibitors
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, making it a key target for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease. The tetrahydropyran ring is a common feature in many potent and selective PDE10A inhibitors, where it often serves to improve brain penetration and overall pharmacokinetic properties.
Quantitative Data: In Vitro PDE10A Inhibitory Activity
The following table presents the in vitro inhibitory activity of a pyrimidine-based PDE10A inhibitor incorporating a tetrahydropyran moiety.
| Compound ID | PDE10A IC₅₀ (nM) |
| 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride | 0.94 |
Data extracted from "Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor"[4]
This data demonstrates the high potency that can be achieved by incorporating the (tetrahydro-2H-pyran-4-yl)amino group into the inhibitor structure.
Experimental Protocols
Protocol 3: Synthesis of a Tetrahydropyran-Containing PDE10A Inhibitor
This protocol provides a general outline for the synthesis of a pyrimidine-based PDE10A inhibitor.
Logical Relationship in PDE10A Inhibitor Synthesis
Caption: Synthetic strategy for a PDE10A inhibitor.
Materials:
-
Substituted dichloropyrimidine
-
Pyrrolidine
-
Tetrahydro-2H-pyran-4-amine
-
Substituted quinoxaline derivative
-
Palladium catalyst (for Heck coupling) or Wittig reagent
-
Appropriate solvents and bases
Procedure:
-
Step 1: First Nucleophilic Substitution. React the starting dichloropyrimidine with pyrrolidine in the presence of a suitable base to selectively substitute one of the chlorine atoms.
-
Step 2: Second Nucleophilic Substitution. React the resulting monochloropyrimidine with tetrahydro-2H-pyran-4-amine, again in the presence of a base, to introduce the tetrahydropyran moiety.
-
Step 3: Final Coupling Reaction. Couple the disubstituted pyrimidine with the appropriate quinoxaline derivative using a suitable cross-coupling reaction such as a Heck or Wittig reaction to yield the final PDE10A inhibitor.
-
Purify the final product using column chromatography or recrystallization.
Protocol 4: In Vitro PDE10A Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory potency of compounds against PDE10A.
Workflow for PDE10A Inhibition Assay
Caption: Workflow for PDE10A enzyme inhibition assay.
Materials:
-
Recombinant human PDE10A enzyme
-
[³H]-cAMP or [³H]-cGMP
-
Scintillation cocktail
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the test compound, [³H]-cAMP or [³H]-cGMP, and assay buffer.
-
Initiate the reaction by adding the PDE10A enzyme.
-
Incubate the reaction mixture at 30 °C for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).
-
Separate the product ([³H]-AMP or [³H]-GMP) from the unreacted substrate using ion-exchange chromatography or scintillation proximity assay beads.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the data against the logarithm of the inhibitor concentration.
Conclusion
This compound and its related derivatives are versatile and valuable building blocks in medicinal chemistry. Their incorporation into drug candidates can significantly enhance biological activity and improve pharmacokinetic profiles. The detailed protocols provided herein for their use in the synthesis of PLK4 and PDE10A inhibitors serve as a practical guide for researchers in the design and development of novel therapeutic agents. The provided workflows and quantitative data underscore the importance of this scaffold in modern drug discovery.
References
Application Notes and Protocols for N-Alkylation of 4-Methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 4-Methyltetrahydro-2H-pyran-4-amine, a crucial step in the synthesis of diverse pharmacologically active compounds. The primary method detailed is reductive amination, a highly efficient and selective one-pot reaction. An alternative method, direct alkylation with alkyl halides, is also presented.
Key Synthetic Strategies
Two primary strategies for the N-alkylation of this compound are outlined below:
-
Reductive Amination: This is the preferred method due to its high selectivity and milder reaction conditions, which minimizes the over-alkylation often seen with other methods.[1][2] This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by an in-situ reduction to the corresponding secondary amine.[1][3][4][5]
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base.[1][3] While straightforward, this method can produce a mixture of mono- and di-alkylated products, necessitating careful control of the reaction conditions.[1][2]
Protocol 1: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1][3]
Materials and Equipment
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).
-
Imine Formation: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the stirred solution.[3] Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous NaHCO₃ solution.[3] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][3] The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
Expected Data
| Reactant (Aldehyde/Ketone) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Formaldehyde | N-methyl-4-methyltetrahydro-2H-pyran-4-amine | C₇H₁₅NO | 129.20 | 85-95 |
| Acetone | N-isopropyl-4-methyltetrahydro-2H-pyran-4-amine | C₉H₁₉NO | 157.25 | 80-90 |
| Benzaldehyde | N-benzyl-4-methyltetrahydro-2H-pyran-4-amine | C₁₃H₁₉NO | 205.30 | 88-96 |
Protocol 2: Direct Alkylation with Alkyl Halides
This protocol details the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.
Materials and Equipment
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine) (2.0-3.0 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0-3.0 eq) in acetonitrile or DMF.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.[1]
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.[1]
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[3]
Expected Data
| Alkyl Halide | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Methyl Iodide | N-methyl-4-methyltetrahydro-2H-pyran-4-amine | C₇H₁₅NO | 129.20 | 60-75 |
| Ethyl Bromide | N-ethyl-4-methyltetrahydro-2H-pyran-4-amine | C₈H₁₇NO | 143.23 | 55-70 |
| Benzyl Bromide | N-benzyl-4-methyltetrahydro-2H-pyran-4-amine | C₁₃H₁₉NO | 205.30 | 65-80 |
Visualizations
Caption: Workflow for the N-alkylation via one-pot reductive amination.
References
Application Notes: 4-Methyltetrahydro-2H-pyran-4-amine in Solid-Phase Synthesis
Introduction
4-Methyltetrahydro-2H-pyran-4-amine is a saturated heterocyclic amine that presents a unique scaffold for incorporation into peptides and small molecules. Its sp³-rich, non-aromatic structure is of increasing interest in drug discovery for developing molecules with improved physicochemical properties, such as enhanced solubility and metabolic stability. In the context of solid-phase synthesis (SPS), this building block can be utilized in several key applications, primarily as a unique structural component in peptidomimetics or as a capping agent to terminate peptide chain elongation. Its cyclic nature imparts conformational rigidity, which can be crucial for optimizing ligand-receptor interactions.
Core Applications
-
Incorporation as a Peptidomimetic Building Block: this compound can be coupled to a resin-bound peptide chain to introduce a non-natural, rigid structural element. This is particularly valuable in the synthesis of peptidomimetics, where the goal is to mimic the biological activity of a peptide while improving its drug-like properties. The tetrahydropyran ring can serve as a bioisostere for certain amino acid side chains or introduce a sharp turn in the peptide backbone.
-
N-Terminal Capping Agent: In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. To prevent this, unreacted N-termini are often "capped" by acylation. While acetic anhydride is commonly used, employing this compound in a coupling reaction after a failed amino acid incorporation step can terminate the chain with a novel chemical moiety, aiding in purification and potentially modulating the final compound's activity.
-
Scaffold for Combinatorial Libraries: The amine functionality serves as a handle for further diversification. Once incorporated onto the solid support, derivatives can be generated by modifying the parent structure, making it a valuable scaffold for creating libraries of related compounds for high-throughput screening.[1]
Experimental Protocols
Protocol 1: Incorporation of this compound as a Structural Building Block in Fmoc-SPPS
This protocol describes the coupling of this compound to the N-terminus of a growing peptide chain on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or HATU
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh aliquot of 20% piperidine solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
-
Coupling Reaction:
-
Prepare the coupling solution in a separate vial: Dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Alternatively, use HATU (2.9 eq.) and DIPEA (6 eq.) for activation.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Kaiser Test: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling of the amine. If the test is positive, a recoupling step may be necessary.
-
Chain Elongation or Cleavage: Proceed to the next coupling cycle or move to the final cleavage and deprotection of the completed peptidomimetic.
Protocol 2: N-Terminal Capping with this compound
This protocol is used to terminate peptide chains that have failed to couple with the subsequent protected amino acid, preventing the formation of deletion sequences.
Materials:
-
Peptide-resin with unreacted N-termini
-
This compound
-
Benzoyl chloride or another activating agent
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Methodology:
-
Resin Preparation: After a failed coupling step (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
-
Capping Solution Preparation:
-
In a separate vial, dissolve benzoyl chloride (5 eq.) and DIPEA (10 eq.) in DMF.
-
To this solution, add this compound (5 eq.).
-
-
Capping Reaction:
-
Add the capping solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.[2]
-
-
Washing: Drain the capping solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents.
-
Confirmation: A Kaiser test should be negative, confirming the absence of free primary amines.
-
Synthesis Continuation: Proceed with the Fmoc deprotection of the successfully coupled chains and continue with the synthesis. The capped chains will not react in subsequent cycles.
Data Presentation
The successful incorporation of this compound can be confirmed by mass spectrometry after cleavage from the resin.
Table 1: Mass Spectrometry Data for a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Leu-R) Capped with this compound
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (m/z) | Notes |
| Tyr-Gly-Gly-Phe-Leu | 555.63 | 556.3 [M+H]⁺ | Uncapped Peptide |
| Ac-Tyr-Gly-Gly-Phe-Leu | 597.66 | 598.3 [M+H]⁺ | Standard Acetic Anhydride Cap |
| (4-Me-THP-amine)-CO-Tyr-Gly-Gly-Phe-Leu | 668.81 | 669.4 [M+H]⁺ | Capped with this compound |
Theoretical mass calculated for the monoisotopic species. Observed mass corresponds to the singly charged protonated molecule.
Visualizations
References
Application Notes and Protocols: Derivatization of 4-Methyltetrahydro-2H-pyran-4-amine for Lead Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tetrahydropyran (THP) motif is a privileged scaffold in modern medicinal chemistry, often incorporated into drug candidates to optimize physicochemical and pharmacokinetic properties such as solubility and oral bioavailability.[1] The specific building block, 4-Methyltetrahydro-2H-pyran-4-amine, offers a versatile sp³-rich core with a primary amine handle, making it an excellent starting point for generating diverse chemical libraries for lead optimization. The primary amine allows for a wide array of chemical modifications, primarily through amide bond formation and reductive amination, to explore the structure-activity relationship (SAR) of a lead series.[2][3] These derivatization strategies enable medicinal chemists to systematically modify substituents to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Core Synthetic Strategies: The derivatization of this compound primarily involves two key synthetic transformations targeting the primary amine:
-
Amide Bond Formation: Coupling of the primary amine with a diverse range of carboxylic acids to generate a library of amides. This is one of the most common reactions in medicinal chemistry for rapidly generating novel compounds.[3][4]
-
Reductive Amination: Reaction of the amine with various aldehydes or ketones to form an imine intermediate, which is subsequently reduced to a secondary or tertiary amine. This method is highly effective for creating substituted amines while avoiding issues of over-alkylation.[5][6]
Logical Workflow for Lead Optimization
The following diagram illustrates the iterative cycle of lead optimization starting from the this compound scaffold.
References
Application Notes and Protocols: Incorporating the Tetrahydropyran Motif to Improve Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. Poor absorption, distribution, metabolism, and excretion (ADME) properties can lead to suboptimal drug exposure, necessitating higher doses and increasing the risk of adverse effects. One effective strategy in medicinal chemistry to enhance bioavailability is the incorporation of the tetrahydropyran (THP) motif. The THP ring, a saturated six-membered heterocycle containing an oxygen atom, serves as a valuable bioisostere for moieties like cyclohexane. Its introduction can favorably modulate key physicochemical properties, including lipophilicity and metabolic stability, ultimately leading to improved pharmacokinetic profiles.
This document provides detailed application notes on the strategic use of the THP motif and protocols for the key in vitro and in vivo experiments used to assess the resulting improvements in bioavailability.
Rationale for Incorporating the Tetrahydropyran Motif
The THP moiety offers several advantages in drug design aimed at improving ADME properties:
-
Modulation of Lipophilicity: As a bioisostere of cyclohexane, the THP ring introduces a polar oxygen atom. This generally leads to a reduction in lipophilicity compared to its carbocyclic counterpart. This can enhance aqueous solubility and reduce non-specific binding, contributing to better absorption and distribution.
-
Metabolic Stability: The ether linkage within the THP ring is generally more resistant to metabolic oxidation compared to a methylene group in a cyclohexane ring. This can lead to decreased clearance and a longer in vivo half-life.
-
Improved Binding Interactions: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and improving binding affinity and selectivity.
-
Conformational Rigidity: The THP ring has a lower conformational entropy than a more flexible linear ether, which can be advantageous for target binding.
Case Studies: Quantitative Impact of THP Incorporation
The strategic replacement of other cyclic moieties with a THP ring has demonstrated significant improvements in the pharmacokinetic profiles of several drug candidates. The following table summarizes quantitative data from selected case studies.
| Drug Candidate/Target | Original Moiety | THP-Containing Analog | Key Improvement(s) with THP Motif | Reference |
| JAK1 Inhibitor | Cyclohexyl | Tetrahydropyranyl | - Increased Potency: 1.4-fold increase in lipophilic ligand efficiency (LLE).- Improved Clearance: Decreased unbound in vivo rat clearance. | |
| ATM Kinase Inhibitor (AZD0156) | Not specified | Amino-THP | - Superior Overall Profile: Led to the development of a clinical candidate with improved properties over its predecessor. | |
| AXL Receptor Tyrosine Kinase Inhibitor (Gilteritinib) | Not specified | Amino-THP | - FDA Approved Drug: The final drug molecule incorporates the amino-THP substituent. | |
| HCV NS5A Inhibitor (BMS-986097) | Not specified | Chiral THP fragment | - Key Building Block: A complex chiral THP fragment was essential for the synthesis of this potent inhibitor. |
Experimental Workflow for Assessing Bioavailability
A systematic approach is crucial for evaluating the impact of incorporating a THP motif on a drug candidate's bioavailability. The following diagram illustrates a typical experimental workflow.
Caption: A typical experimental workflow for assessing the bioavailability of a drug candidate.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput initial screen for gastrointestinal absorption.[1][2]
Materials:
-
96-well donor and acceptor plates[3]
-
Lecithin in dodecane solution[4]
-
Phosphate-buffered saline (PBS), pH 7.4[4]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive and negative control compounds with known permeability
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system[2]
Protocol:
-
Prepare the acceptor plate by adding 300 µL of PBS (pH 7.4) to each well.[4]
-
Coat the membrane of the donor plate by adding 5 µL of the lecithin/dodecane solution to each well.[4]
-
Prepare the test compound solution by diluting the stock solution in PBS to the desired final concentration (e.g., 10-100 µM), ensuring the final DMSO concentration is low (e.g., <1%).[4]
-
Add 150-200 µL of the test compound solution to the donor plate wells.[2][4]
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[2]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[2]
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time)
Where:
-
[C]acceptor is the concentration of the compound in the acceptor well.
-
[C]equilibrium is the theoretical equilibrium concentration.
-
Vacceptor and Vdonor are the volumes of the acceptor and donor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
Caco-2 Permeability Assay
Purpose: To evaluate the permeability of a compound across a monolayer of differentiated Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[5] This assay can assess both passive and active transport mechanisms.[5]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)[6]
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[7]
-
Test compound stock solution
-
Lucifer yellow for monolayer integrity testing[2]
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system for quantification
Protocol:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Prior to the experiment, confirm the integrity of the cell monolayer by measuring the TEER values and/or assessing the permeability of Lucifer yellow.[8]
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[7]
-
To measure basolateral-to-apical (B-A) permeability, add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.[7]
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[5]
-
At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.
-
At the end of the experiment, collect samples from the donor compartment.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]
Microsomal Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[9][10]
Materials:
-
Human or animal liver microsomes[10]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[11]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]
-
Test compound stock solution
-
Positive control compounds with known metabolic stability
-
Ice-cold acetonitrile or methanol to terminate the reaction[10]
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.[10]
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1-10 µM).[9][10]
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.[12]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
In Vivo Pharmacokinetic (PK) Studies
Purpose: To determine the pharmacokinetic profile of a compound in a living organism, providing essential parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[13][14]
Animal Model: Typically rodents (mice or rats) are used in early discovery.[13]
Protocol:
-
Fast the animals overnight before dosing.
-
Administer the compound via two different routes to separate groups of animals:
-
Intravenous (IV) bolus: To determine the pharmacokinetic parameters independent of absorption.
-
Oral gavage (PO): To assess oral absorption and bioavailability.
-
-
Collect blood samples at multiple time points after administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the drug at each time point using a validated bioanalytical method (typically LC-MS/MS).
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO administration.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin). Key parameters include:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
-
The absolute oral bioavailability (F%) is calculated as:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualization of Key Concepts
Bioisosteric Replacement: Cyclohexane vs. Tetrahydropyran
The following diagram illustrates the concept of replacing a cyclohexane ring with a tetrahydropyran ring and the potential consequences for molecular properties.
Caption: Bioisosteric replacement of cyclohexane with tetrahydropyran to improve drug properties.
Conclusion
The incorporation of a tetrahydropyran motif is a well-established and effective strategy in medicinal chemistry for improving the bioavailability of drug candidates. By favorably modulating lipophilicity, metabolic stability, and target interactions, the THP ring can significantly enhance the ADME profile of a molecule. The systematic application of the in vitro and in vivo experimental protocols detailed in these application notes will enable researchers to effectively evaluate the impact of this structural modification and guide the optimization of drug candidates with improved therapeutic potential.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. enamine.net [enamine.net]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. selvita.com [selvita.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyltetrahydro-2H-pyran-4-amine by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 4-Methyltetrahydro-2H-pyran-4-amine and similar basic amine compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Peak Tailing | - Strong interaction between the basic amine and acidic silica gel.[1] - Inappropriate mobile phase polarity. | - Use an alternative stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica column.[1][2] - Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1%) to the eluent to suppress the interaction with silica.[1][3] - Optimize the solvent system: Systematically vary the solvent ratio to achieve better separation. A common system for amines is a gradient of methanol in dichloromethane.[1][2] - Consider reversed-phase chromatography: Purifying the amine in its free-base form at a high pH can improve retention and peak shape.[1] |
| Compound Stuck on the Column / No Elution | - The compound is too polar for the chosen mobile phase. - Irreversible adsorption to the silica gel.[4] | - Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol).[4] - Check compound stability on silica: Perform a small-scale test to see if the compound degrades on silica gel.[4][5] If it does, use an alternative stationary phase. - Use a stronger solvent system: For highly polar amines, a mobile phase like 10% ammonia in methanol/dichloromethane can be effective.[2] |
| Inconsistent Retention Times | - Column degradation, especially with silica-based amine columns.[6] - Changes in mobile phase composition or pH. | - Ensure proper column storage and maintenance: Follow the manufacturer's instructions for column washing and storage.[6] - Prepare fresh mobile phase for each run: This ensures consistent composition and pH. |
| Low Recovery / Yield Loss | - Compound degradation on the acidic silica stationary phase.[1] - The compound may be eluting in very broad peaks, making it difficult to detect and collect. | - Deactivate the silica gel: Flush the column with a solvent system containing a base like triethylamine before loading the sample.[3] - Use a less acidic stationary phase: Alumina or functionalized silica can prevent degradation.[2] - Concentrate fractions and re-analyze: Your compound might be present in more fractions than anticipated due to band broadening.[4] |
| Presence of Impurities in Purified Fractions | - Incomplete separation from byproducts or starting materials. - Co-elution of impurities with the target compound. | - Optimize the separation method: Experiment with different solvent systems or stationary phases to improve resolution. Thin-layer chromatography (TLC) is a valuable tool for method development.[7] - Run a gradient elution: A gradual increase in solvent polarity can often resolve closely eluting compounds.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: While standard silica gel can be used, it is often challenging for basic amines due to strong interactions that can lead to peak tailing and low recovery.[1] For better results, consider the following options:
-
Amine-functionalized silica: This is often the preferred choice as it provides a more inert surface, leading to improved peak shape and reproducibility.[1][8]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[2]
-
Reversed-phase C18 silica: This can be effective, especially when using a mobile phase with a high pH to ensure the amine is in its neutral, free-base form.[1]
Q2: How can I prevent my amine compound from sticking to the silica gel column?
A2: To minimize the interaction of your basic amine with the acidic silica gel, you can add a basic modifier to your mobile phase.[1] Commonly used modifiers include:
-
Triethylamine (TEA) at a concentration of 0.1-1%.
-
Ammonia, often by using a solution of methanol saturated with ammonia as the polar component of the mobile phase.[2] It is also advisable to pre-treat the silica gel by flushing the column with the modified mobile phase before loading your sample.[3]
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: A good starting point for normal-phase chromatography on silica or alumina is a mixture of a non-polar and a polar solvent. A common choice for amines is a gradient of methanol (MeOH) in dichloromethane (DCM).[1][2] You can start with a low percentage of methanol and gradually increase the concentration. For amine-functionalized silica, a less polar system like ethyl acetate in hexanes may be effective.[1][8] It is crucial to first develop your solvent system using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[7]
Q4: Should I use normal-phase or reversed-phase chromatography for this purification?
A4: The choice depends on the properties of your compound and the impurities you need to separate from.
-
Normal-phase chromatography (e.g., silica, alumina, amine-functionalized silica) is a good starting point, especially if your impurities have different polarities.
-
Reversed-phase chromatography can be very effective for purifying polar and ionizable compounds like amines.[1] By adjusting the mobile phase pH to be about two units above the pKa of the amine, the compound becomes more hydrophobic and retains better on the column, often leading to excellent separation.[1]
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the fractions collected from the column.[9] Spot a small amount of each fraction onto a TLC plate, elute with the appropriate solvent system, and visualize the spots (e.g., using a UV lamp if the compound is UV-active, or by staining with a suitable reagent like potassium permanganate or ninhydrin for amines). This will allow you to identify which fractions contain your purified compound.
Experimental Protocols
General Protocol for Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol provides a general guideline. The specific solvent system and gradient profile should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of methanol in dichloromethane, with and without 1% triethylamine).
-
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (typically using a 20-50 fold excess by weight of silica gel).[7]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If a gradient is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following table can be used to document and compare the results of different purification trials.
| Trial # | Stationary Phase | Mobile Phase System | Sample Load (mg) | Yield (mg) | Purity (%) | Notes |
| 1 | Silica Gel | DCM/MeOH (95:5) + 1% TEA | ||||
| 2 | Alumina (Neutral) | Hexane/EtOAc (gradient) | ||||
| 3 | Amine-functionalized Silica | Hexane/EtOAc (gradient) | ||||
| 4 | C18 Reversed-Phase | Water/Acetonitrile + 0.1% NH4OH |
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Amine column degradation - Chromatography Forum [chromforum.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
4-Methyltetrahydro-2H-pyran-4-amine stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and troubleshooting of issues related to 4-Methyltetrahydro-2H-pyran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is advised. It is also important to keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][3]
Q2: What are the known stability issues with this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, amines, in general, can be susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. The provided safety data sheets indicate that the compound is stable under normal storage conditions.[3] However, exposure to air, light, and elevated temperatures could potentially lead to degradation over time.
Q3: What are the potential degradation products of this compound?
Specific degradation products for this compound are not detailed in the available resources. Generally, amine degradation can result in the formation of various byproducts, including oxidation products and adducts with atmospheric components. In broader contexts like carbon capture, amine degradation can lead to the formation of ammonia, smaller alkylamines, and various nitrogen-containing organic compounds.[4][5] To identify potential degradation products in your specific application, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze samples that have been aged or exposed to stress conditions.
Q4: Is this compound sensitive to air or moisture?
The recommendation to handle and store the compound under an inert gas suggests a potential sensitivity to air and moisture. Amines can react with carbon dioxide in the air to form carbamates, and exposure to moisture could lead to hydration or facilitate other degradation reactions. Therefore, minimizing exposure to the atmosphere is a critical precaution.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a laboratory setting.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommended conditions (cool, dry, inert atmosphere). 2. Perform a purity analysis (e.g., via HPLC or NMR) on the stored compound and compare it with the certificate of analysis (CoA). 3. If degradation is suspected, use a fresh batch of the compound for subsequent experiments. |
| Discoloration of the compound | Oxidation or presence of impurities. | 1. Assess the extent of discoloration. A slight change may not significantly impact all applications. 2. Analyze the purity of the discolored material. 3. If purity is compromised, consider purification (e.g., distillation or chromatography) if feasible, or procure a new batch. |
| Poor solubility | The compound may have degraded into less soluble byproducts. | 1. Confirm the appropriate solvent and concentration for your experiment. 2. Test the solubility of a fresh sample to determine if the issue is with the stored material. 3. If the stored material shows reduced solubility, it is likely degraded. |
Summary of Handling and Storage Conditions
| Parameter | Recommendation | Reference |
| Storage Temperature | Room temperature. | |
| Atmosphere | Inert atmosphere (e.g., nitrogen, argon). | |
| Container | Tightly closed container. | [1][3] |
| Ventilation | Store in a well-ventilated place. | [1] |
| Hazards to Avoid | Heat, sparks, open flames, hot surfaces, and other ignition sources. | [2][3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not available, a general approach to assess stability would involve:
-
Forced Degradation Study: Expose the compound to various stress conditions such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), light (UV and visible), and different pH solutions.
-
Time-Point Analysis: At specified time intervals, withdraw samples and analyze them for purity and the formation of degradation products using a suitable analytical method like HPLC or GC-MS.
-
Reference Standard: A control sample stored under ideal conditions (e.g., -20°C, inert atmosphere) should be analyzed alongside the stressed samples for comparison.
Visualizations
Caption: Workflow for troubleshooting inconsistent results.
Caption: Workflow for analyzing degradation products.
References
Technical Support Center: 4-Methyltetrahydro-2H-pyran-4-amine Synthesis
Welcome to the technical support center for the synthesis of 4-Methyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis, focusing on the common reductive amination pathway from 4-Methyltetrahydro-2H-pyran-4-one.
Question 1: Why is the yield of my reductive amination reaction consistently low?
Answer: Low yields in the reductive amination to produce this compound can stem from several factors related to imine formation, the reducing agent, and reaction conditions.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone and amine to form the imine intermediate may not be favorable.[1]
-
Solution: Imine formation is favored under slightly acidic conditions (pH 4-5).[1] Adding a catalytic amount of a weak acid, like acetic acid, can significantly improve the rate of imine formation.[2] Be cautious, as a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1]
-
Solution: The presence of water can hydrolyze the imine back to the starting materials.[1] Ensure all reagents and solvents are anhydrous. Using a dehydrating agent, such as anhydrous magnesium sulfate, can also be beneficial.[3]
-
-
Incorrect Choice or Inactivity of Reducing Agent: The hydride source may be inappropriate for the reaction or may have degraded.
-
Problem: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before it has a chance to form the imine, lowering the overall yield of the desired amine.[3][4][5]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for its high yields and selectivity.[1][3][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity.[3][4]
-
Solution: Borohydride reagents are sensitive to moisture and can degrade over time. If you suspect your reagent is old or has been improperly stored, test its activity on a simpler substrate before use.[1]
-
-
Suboptimal Reaction Conditions: The solvent and temperature can significantly impact the reaction outcome.
-
Solution: Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred for reactions using STAB, as it is water-sensitive and not highly compatible with methanol.[5][6] Reactions are often faster in DCE than THF.[6] If using NaBH₄, it is typically added after allowing sufficient time for imine formation to complete.[3][5]
-
Question 2: I'm observing significant formation of a side product, 4-Methyltetrahydro-2H-pyran-4-ol. How can this be avoided?
Answer: The formation of the corresponding alcohol is a common side reaction that occurs when the starting ketone is reduced.
Potential Causes & Solutions:
-
Overly Reactive Reducing Agent: As mentioned previously, a strong reducing agent will readily reduce the ketone.
-
Reaction Protocol: If you must use a stronger agent like NaBH₄, the protocol is critical.
-
Solution: Employ a stepwise procedure. First, allow the imine to form completely by stirring the ketone and amine (with a catalytic amount of acid) for 1-2 hours. Monitor the reaction by TLC or NMR. Only after confirming complete imine formation should you add the NaBH₄ portion-wise at a reduced temperature (e.g., in an ice bath).[3][6]
-
Question 3: The reaction seems to stall and does not go to completion. What can I do?
Answer: An incomplete reaction can be frustrating. Several factors could be at play, from reagent stoichiometry to temperature.
Potential Causes & Solutions:
-
Stoichiometry: The ratio of reactants is crucial.
-
Reaction Temperature: While many reductive aminations run well at room temperature, some systems require more energy.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50°C).[3] Monitor the reaction closely to avoid potential side product formation at higher temperatures.
-
-
Poor Solubility: If any of the reagents are not fully dissolved, the reaction rate will be significantly hindered.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended general protocol for a one-pot synthesis? A1: A one-pot reaction using sodium triacetoxyborohydride (STAB) is often the most efficient method. See the detailed experimental protocol below for a reliable starting point.
Q2: How can I effectively purify the final this compound product? A2: The basic nature of the amine product allows for straightforward purification using an acid-base extraction.
-
Procedure: After the reaction, quench any remaining reducing agent carefully. Dilute the mixture with an organic solvent and wash with water. Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Wash the acidic aqueous layer with an organic solvent (like dichloromethane or ether) to remove any remaining neutral organic impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract your purified amine product back into an organic solvent. Dry the organic layer, filter, and concentrate to yield the purified product.
Q3: Are there alternative synthetic routes if reductive amination fails? A3: While reductive amination is the most direct route from the corresponding ketone, other methods for synthesizing substituted tetrahydropyrans exist, such as those involving Prins cyclization or intramolecular Williamson ether synthesis, though these would require different starting materials.[7]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, DCM, THF[5][6] | Mild and selective for imines/iminium ions; compatible with acid-sensitive groups; often gives high yields with fewer side products.[3][6] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol[5] | Mild and selective at slightly acidic pH (4-5); not water-sensitive.[3][5] Highly toxic and can generate cyanide gas.[3] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol[5] | Stronger reducing agent; can reduce both ketones and imines.[3] Best used in a two-step process after imine formation is complete.[5][6] |
| Catalytic Hydrogenation | H₂, Pd/C or Ni | Various | A viable, often clean method, but may not be compatible with other reducible functional groups in the molecule.[3] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust starting point for the synthesis of this compound.
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Methyltetrahydro-2H-pyran-4-one (1.0 equiv.) and the amine source (e.g., ammonium acetate, 1.5 equiv.) in anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Add glacial acetic acid (1.0-1.2 equiv.) to the mixture. Stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC or LC-MS until the starting ketone has been consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via acid-base extraction or column chromatography as needed.
Visualizations
Synthesis Workflow
Caption: General workflow for the one-pot reductive amination synthesis.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Tetrahydropyrans
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted tetrahydropyrans.
I. FAQs and Troubleshooting Guides
This section is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Prins Cyclization
Question 1: I am observing low yields and a significant amount of a rearranged byproduct in my Prins cyclization. What is the likely cause and how can I mitigate this?
Answer: A common side reaction in Prins cyclizations is the[1][1]-sigmatropic rearrangement of the oxocarbenium ion intermediate, known as an oxonia-Cope rearrangement.[2] This competing pathway can lead to undesired byproducts and a loss of stereochemical integrity, ultimately reducing the yield of the desired tetrahydropyran.[3] The extent of this side reaction is influenced by the stability of the oxocarbenium ions involved. If the rearranged oxocarbenium ion is of similar or lower energy than the initial one, the rearrangement is more likely to occur.[4]
Troubleshooting Steps:
-
Choice of Lewis Acid: The nature and strength of the Lewis acid catalyst are critical. Screening different Lewis acids can help identify one that favors the desired cyclization pathway over the rearrangement. For instance, milder catalysts may be less prone to promoting the rearrangement.
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the stability of the intermediates. Experimenting with different solvents, such as ethereal solvents like diethyl ether, may help suppress the formation of undesired side products.[5]
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the kinetically controlled Prins cyclization product over the thermodynamically favored rearrangement product.[1]
-
Substrate Design: If possible, modifying the substrate to destabilize the rearranged oxocarbenium ion or stabilize the desired tetrahydropyranyl cation can disfavor the oxonia-Cope rearrangement.[4]
Question 2: My Prins cyclization is resulting in poor diastereoselectivity. How can I improve the stereochemical outcome?
Answer: Achieving high diastereoselectivity in Prins cyclizations is a common challenge, as the stereochemical outcome is highly dependent on the reaction conditions which dictate the transition state geometry.[5]
Troubleshooting Steps:
-
Catalyst Screening: The choice of Lewis acid is paramount in controlling stereoselectivity. Different Lewis acids can favor different transition states, leading to different diastereomers. A thorough screening of Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf) is recommended to find the optimal catalyst for your specific substrate.[5]
-
Solvent Effects: The solvent can influence the stability of the transition state intermediates. A screen of various solvents with different polarities may be beneficial.
-
Temperature Optimization: Lowering the reaction temperature often improves diastereoselectivity by allowing for greater differentiation between the energies of the competing transition states.[6]
-
Use of Additives: In some cases, the addition of a nucleophilic additive can influence the stereochemical course of the reaction by trapping the intermediate oxocarbenium ion in a stereoselective manner.
Williamson Ether Synthesis (Intramolecular)
Question 3: I am attempting an intramolecular Williamson ether synthesis to form a tetrahydropyran ring, but I am primarily observing elimination products. What is causing this and how can I favor cyclization?
Answer: The Williamson ether synthesis is an S(_N)2 reaction that often competes with the E2 elimination pathway, especially when forming cyclic ethers.[7] Since alkoxides are strong bases, they can promote elimination, particularly with secondary or sterically hindered alkyl halides.[8]
Troubleshooting Steps:
-
Choice of Base: While a strong base is needed to form the alkoxide, using a very strong or sterically hindered base can favor elimination. Consider using a milder base or a base that is less sterically demanding. Sodium hydride (NaH) is a common choice that often works well.[7]
-
Leaving Group: The nature of the leaving group can influence the S(_N)2/E2 competition. Good leaving groups that are less basic, such as tosylates (OTs) or mesylates (OMs), are often preferred over halides.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over elimination.
-
Solvent: Polar aprotic solvents like THF or DMF are generally preferred for S(_N)2 reactions as they solvate the cation without strongly solvating the nucleophilic alkoxide.[7]
-
-
Substrate Structure: The reaction is most effective for forming five- and six-membered rings. Ensure your substrate is well-suited for intramolecular cyclization. The alkyl halide should ideally be primary to minimize elimination.[7]
Oxa-Michael Addition (Intramolecular)
Question 4: My intramolecular oxa-Michael addition is giving a low yield of the desired tetrahydropyran. What are the potential issues?
Answer: Low yields in intramolecular oxa-Michael additions can stem from several factors, including incomplete reaction, side reactions, or unfavorable equilibrium.
Troubleshooting Steps:
-
Catalyst Choice: The reaction can be catalyzed by either acid or base. It is crucial to screen both types of catalysts to find the optimal conditions for your substrate. Brønsted acids have been shown to be effective in some cases.
-
Reaction Conditions:
-
Temperature: Temperature can significantly impact the reaction rate and equilibrium. In some cases, higher temperatures may be needed to drive the reaction to completion, while in others, lower temperatures may be required to prevent side reactions.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. A solvent screen is recommended.
-
-
Purity of Starting Materials: Ensure that your starting ζ-hydroxy α,β-unsaturated carbonyl compound is pure, as impurities can interfere with the reaction.
Question 5: I am struggling to control the stereoselectivity of my intramolecular oxa-Michael addition. How can I obtain the desired diastereomer?
Answer: The stereochemical outcome of an intramolecular oxa-Michael addition is determined by whether the reaction is under kinetic or thermodynamic control.[9]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Typically achieved at low temperatures with a strong, non-equilibrating base, this often leads to the trans-2,6-disubstituted tetrahydropyran.
-
Thermodynamic Control: Usually favored at higher temperatures or with equilibrating conditions (e.g., a protic solvent or a weaker base), this generally yields the more stable cis-2,6-disubstituted tetrahydropyran.
-
Troubleshooting Steps:
-
Base/Acid Selection: The choice of catalyst is critical. For base-catalyzed reactions, strong, non-nucleophilic bases at low temperatures will favor the kinetic product. For acid-catalyzed reactions, the stereochemical outcome can also be highly selective.
-
Temperature Control: Carefully controlling the reaction temperature is the most direct way to influence kinetic versus thermodynamic control.
-
Solvent Effects: The solvent can influence the position of the equilibrium and the relative energies of the transition states.
II. Data Presentation
Table 1: Troubleshooting Guide for Low Diastereoselectivity in Prins Cyclization
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Typical Diastereomeric Ratio (cis:trans) |
| Lewis Acid | Strong, non-coordinating (e.g., BF₃·OEt₂) | Milder, coordinating (e.g., InCl₃)[10] | Varies with substrate |
| Solvent | Non-polar (e.g., CH₂Cl₂) | Ethereal (e.g., Et₂O)[5] | Can significantly improve |
| Temperature | Room Temperature | -78 °C[5] | Often >10:1 |
Table 2: Protecting Groups for Alcohols in Tetrahydropyran Synthesis
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| Silyl Ethers (e.g., TBS) | TBSCl, Imidazole, DMF[11] | TBAF, THF[11] | Basic conditions, mild acid |
| Benzyl Ether (Bn) | BnBr, NaH, DMF[11] | H₂, Pd/C[12] | Acidic and basic conditions |
| Tetrahydropyranyl (THP) Ether | 3,4-Dihydro-2H-pyran, p-TsOH (cat.)[13] | Acetic acid, THF/H₂O[13] | Basic conditions |
| Methoxymethyl (MOM) Ether | MOMCl, i-Pr₂NEt[13] | Acidic conditions (e.g., HCl in MeOH)[14] | Basic conditions |
III. Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Silyl-Prins Cyclization
This protocol is adapted from methodologies known to favor high diastereoselectivity.[5]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the homoallylic alcohol (1.0 equiv.) and the desired aldehyde (1.2 equiv.) in anhydrous dichloromethane (to a concentration of approximately 0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Intramolecular Williamson Ether Synthesis to Form a Tetrahydropyran Ring
This protocol is designed to favor the S(_N)2 cyclization over the E2 elimination pathway.[7]
-
Preparation: To a flame-dried round-bottom flask containing a stir bar, add the halo-alcohol precursor (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) (1.1 equiv., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Work-up: Partition the mixture between water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
IV. Visualizations
Caption: Troubleshooting workflow for low yields in tetrahydropyran synthesis.
Caption: Decision guide for addressing poor diastereoselectivity.
Caption: Experimental workflow for a diastereoselective silyl-Prins cyclization.
References
- 1. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of an oxonia-Cope rearrangement as a mechanistic probe for Prins cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Tetrahydropyran synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Coupling Reactions with 4-Methyltetrahydro-2H-pyran-4-amine
Welcome to the technical support center for optimizing reaction conditions for coupling with 4-Methyltetrahydro-2H-pyran-4-amine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: this compound is a secondary amine with significant steric hindrance due to the presence of a methyl group on the quaternary carbon adjacent to the amine. This steric bulk can impede the approach of the activated carboxylic acid, leading to slower reaction rates and lower yields compared to less hindered amines.
Q2: What are the common causes of low or no yield in my coupling reaction?
A2: Several factors can contribute to poor outcomes in amide coupling reactions with sterically hindered amines:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be sufficiently reactive to fully activate the carboxylic acid, or an insufficient amount of the reagent is used.
-
Amine Deactivation: Protonation of the amine by the carboxylic acid can render it non-nucleophilic.
-
Steric Hindrance: As mentioned, the bulky nature of this compound can physically block the reaction.
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction.
Q3: Which coupling reagents are most effective for this type of sterically hindered amine?
A3: Standard coupling reagents like EDC/HOBt or HATU can be inefficient for sterically hindered amines. More robust reagents are often required to achieve good yields. Consider using:
-
Phosphonium Salts: Reagents like PyBOP, PyAOP, and BOP are generally more effective for challenging couplings.
-
Uronium/Aminium Salts: Reagents such as HBTU, TBTU, and COMU are also excellent choices.
-
Acyl Fluoride Precursors: In-situ generation of acyl fluorides using reagents like TFFH or PyFluor can be highly effective for coupling with sterically hindered and electron-deficient amines.
Q4: What reaction conditions should I consider optimizing?
A4: For challenging couplings, systematic optimization of the following parameters is recommended:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be an effective strategy to accelerate slow reactions.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, and NMP are often good choices as they can help to dissolve reactants and intermediates.
-
Base: A non-nucleophilic base, such as DIPEA or 2,4,6-collidine, is essential to neutralize any acid formed during the reaction without competing with the amine nucleophile. The amount of base may also need to be optimized.
-
Reaction Time: Sterically hindered couplings often require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Q5: How can I minimize side reactions?
A5: The most common side reaction in amide coupling is racemization of the carboxylic acid if it has a chiral center. To minimize this:
-
Use Additives: Additives like HOBt or HOAt can suppress racemization.
-
Control Temperature: Running the reaction at a lower temperature, if feasible, can reduce the rate of racemization.
-
Choice of Reagent: Some coupling reagents are inherently better at suppressing racemization than others.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent (e.g., PyAOP, COMU). Increase the equivalents of the coupling reagent. |
| Steric hindrance. | Increase reaction temperature or use microwave heating. Switch to a less sterically demanding coupling reagent. | |
| Amine is not nucleophilic enough. | Ensure sufficient non-nucleophilic base is present to prevent protonation of the amine. | |
| Hydrolysis of activated intermediate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Spots on TLC/LC-MS (Side Products) | Racemization of the carboxylic acid. | Add HOBt or HOAt to the reaction mixture. Lower the reaction temperature. |
| Byproducts from the coupling reagent. | Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC) to simplify workup. For DCC, the urea byproduct can often be removed by filtration. | |
| Starting Material Remains | Reaction is too slow. | Increase the reaction temperature and/or extend the reaction time. |
| Poor solubility of reactants. | Try a different solvent or a solvent mixture (e.g., DMF/DCM). |
Experimental Protocols
Below are generalized protocols for amide coupling reactions. Note that specific conditions should be optimized for each unique combination of carboxylic acid and this compound.
Protocol 1: General Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered couplings, heating may be necessary.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Mediated Coupling
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add this compound (1.2 equivalents).
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating may be required.
-
Work up the reaction as described in Protocol 1.
Data Presentation
The following tables illustrate how to organize and present quantitative data from your optimization experiments.
Table 1: Optimization of Coupling Reagents
| Carboxylic Acid | Coupling Reagent (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 24 | 45 |
| Benzoic Acid | PyAOP (1.2) | DIPEA (2.0) | DMF | 25 | 18 | 85 |
| Benzoic Acid | COMU (1.2) | DIPEA (2.0) | DMF | 25 | 18 | 88 |
| 4-Chlorobenzoic Acid | HATU (1.2) | DIPEA (2.0) | DCM | 40 | 24 | 52 |
| 4-Chlorobenzoic Acid | PyAOP (1.2) | DIPEA (2.0) | DCM | 40 | 16 | 91 |
Table 2: Optimization of Reaction Conditions for PyAOP Coupling with 4-Chlorobenzoic Acid
| Coupling Reagent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PyAOP (1.2) | DIPEA (2.0) | DCM | 25 | 24 | 75 |
| PyAOP (1.2) | DIPEA (2.0) | DCM | 40 | 16 | 91 |
| PyAOP (1.2) | DIPEA (2.0) | DMF | 25 | 24 | 82 |
| PyAOP (1.2) | DIPEA (2.0) | DMF | 60 | 12 | 95 |
| PyAOP (1.2) | 2,4,6-Collidine (2.0) | DMF | 60 | 12 | 93 |
Visualizations
Experimental Workflow for Amide Coupling
A generalized experimental workflow for amide coupling reactions.
Troubleshooting Decision Tree
A decision tree for troubleshooting low-yield amide coupling reactions.
Technical Support Center: Storage and Handling of Moisture-Sensitive Cyclic Amines
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of moisture-sensitive cyclic amines. Adherence to these guidelines is critical for maintaining compound integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why are cyclic amines sensitive to moisture?
A1: Many cyclic amines are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This can lead to several issues, including hydrolysis, the formation of byproducts, and a decrease in purity, which can negatively impact experimental outcomes.[1]
Q2: What are the ideal storage conditions for moisture-sensitive cyclic amines?
A2: To maintain their stability and purity, moisture-sensitive cyclic amines should be stored in a cool, dry environment, typically at temperatures below 30°C (86°F).[1] They should be kept in tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or amber glass to protect them from light, air, and moisture.[1] For highly sensitive compounds, storage in a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: How can I tell if my cyclic amine has been compromised by moisture?
A3: Visual inspection may reveal cloudiness or precipitation in a liquid amine. However, moisture contamination is often not visible. The most reliable way to determine moisture content is through analytical methods like Karl Fischer titration. A change in the compound's physical properties, such as its boiling point or refractive index, can also indicate contamination.
Q4: What are the safety precautions I should take when handling cyclic amines?
A4: Always handle cyclic amines in a well-ventilated area, such as a fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[2][3] For volatile amines or when working with large quantities, a respirator may be necessary.[2][3] It's crucial to consult the Safety Data Sheet (SDS) for the specific amine you are using for detailed safety information.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor reaction yield or unexpected side products | Moisture contamination of the cyclic amine or solvent. | 1. Use a freshly opened bottle of the amine or purify the existing stock. 2. Dry the solvent using appropriate methods (e.g., distillation over a drying agent, molecular sieves).[4] 3. Handle all reagents and solvents under an inert atmosphere using Schlenk techniques or in a glovebox.[5][6] |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Degradation of the cyclic amine due to improper storage. | 1. Verify the purity of the amine using an appropriate analytical technique before use. 2. Store the amine in smaller, single-use aliquots to minimize repeated exposure to the atmosphere. 3. Ensure the storage container is properly sealed and stored in a desiccator. |
| Amine appears cloudy or has formed a precipitate | Hydrolysis or reaction with atmospheric carbon dioxide. | 1. Do not use the compromised amine. 2. If possible, purify the amine by distillation or another suitable method. 3. Review storage procedures to prevent future contamination. |
| Difficulty in achieving a completely anhydrous reaction environment | Adsorbed moisture on glassware. | 1. Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and cool under a stream of dry inert gas or in a desiccator.[5] 2. For highly sensitive reactions, flame-dry the glassware under vacuum immediately before use.[6] |
Quantitative Data Summary
The stability of cyclic amines can be influenced by various factors. The following tables provide a summary of relevant data.
Table 1: General Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Below 30°C (86°F)[1] | Minimizes volatility and thermal degradation.[1] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |
| Container | Tightly sealed, amber glass or HDPE[1] | Protects from light, air, and moisture.[1] |
| Humidity | Low, use of desiccants[1] | Amines are hygroscopic and can absorb moisture.[1] |
Table 2: Influence of Solvent on Thermal Stability of Amines
| Solvent System | Relative Thermal Degradation Rate | Reference |
| Aqueous Monoethanolamine (MEA) | Baseline | [7] |
| MEA in Triethylene Glycol (TEG) | Higher than aqueous MEA[7][8] | [7][8] |
| MEA in Diethylene Glycol | Higher than aqueous MEA[7] | [7] |
| MEA in Mono Ethylene Glycol | Higher than aqueous MEA[7] | [7] |
Note: This data is for alkanolamines but illustrates the significant impact of the solvent environment on amine stability.
Experimental Protocols
Protocol 1: Determination of Water Content using Karl Fischer Titration
Objective: To quantify the moisture content in a cyclic amine sample.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for amines, such as a specialized Karl Fischer reagent for ketones and amines to avoid side reactions.
-
Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh a representative sample of the cyclic amine into a clean, dry syringe.
-
Titration: Inject the sample into the titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in parts per million (ppm) or percentage (%).
-
Validation: Run a standard with a known water content to verify the accuracy of the instrument.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of a volatile cyclic amine and identify any impurities.
Methodology:
-
Column Selection: Use a column suitable for the analysis of polar compounds like amines. An Agilent CP-Volamine column or similar is recommended for good peak shape and separation.[9]
-
Instrument Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without causing degradation (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10-20°C/min) to separate compounds with different boiling points.[9]
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. A Thermal Conductivity Detector (TCD) can also be used.[9]
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen.[9]
-
-
Sample Preparation: Prepare a dilute solution of the cyclic amine in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the area of the main peak relative to the total area of all peaks. This will give a percentage purity. Identify impurity peaks by comparing their retention times to those of known standards or by using a mass spectrometer (GC-MS).
Visualizations
Caption: Workflow for handling moisture-sensitive cyclic amines.
Caption: Troubleshooting logic for experiments with cyclic amines.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
Technical Support Center: Synthesis of 4-Methyltetrahydro-2H-pyran-4-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 4-Methyltetrahydro-2H-pyran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the reductive amination of 4-methyltetrahydro-2H-pyran-4-one. This reaction involves the formation of an intermediate imine or enamine, which is then reduced to the final amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise from the reductive amination reaction. These include:
-
Unreacted Starting Materials: Residual 4-methyltetrahydro-2H-pyran-4-one and the amine source (e.g., ammonia or an ammonium salt).
-
Intermediate Imine: The imine formed between the ketone and the amine may not be fully reduced.
-
Diastereomers: The presence of the methyl group can lead to the formation of diastereomeric products, which may have different biological activities and need to be separated.
-
Over-reduction Product: In some cases, the ketone can be reduced to the corresponding alcohol, 4-methyltetrahydro-2H-pyran-4-ol.
-
Byproducts from the Reducing Agent: Borate esters and salts are formed from sodium borohydride during the reduction and need to be removed during workup.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] By comparing the reaction mixture to the starting materials, you can determine when the ketone has been consumed.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound can be achieved through several methods:
-
Extraction: An initial acid-base extraction is typically used to separate the basic amine product from neutral and acidic impurities.
-
Distillation: Fractional distillation under reduced pressure can be effective for separating the product from less volatile impurities.[3]
-
Column Chromatography: For high purity requirements and to separate diastereomers, column chromatography on silica gel is often employed.[1][2][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Amine
If you are experiencing a low yield of this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC or GC-MS until the starting ketone is consumed. |
| Suboptimal pH | The formation of the imine intermediate is often pH-dependent. A slightly acidic medium is generally favorable. You can add a catalytic amount of a weak acid like acetic acid. |
| Ineffective Reducing Agent | Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., protected from moisture). Consider increasing the molar equivalents of the reducing agent. |
| Side Reactions | If the starting ketone is being reduced to the alcohol, consider using a milder reducing agent like sodium triacetoxyborohydride, which is more selective for the imine. |
Issue 2: Presence of Impurities in the Final Product
If your purified product is still contaminated with impurities, the following table provides guidance on their removal:
| Impurity | Identification | Removal Strategy |
| Unreacted Ketone | Characteristic C=O stretch in IR spectroscopy; distinct signals in ¹H and ¹³C NMR. | Optimize the reaction conditions to drive the reaction to completion. If present after workup, purification by column chromatography should separate the ketone from the more polar amine. |
| Intermediate Imine | Can be detected by GC-MS. | Ensure sufficient reaction time and an adequate amount of reducing agent. The imine can be hydrolyzed back to the ketone and amine during an aqueous workup, which can then be separated. |
| 4-Methyltetrahydro-2H-pyran-4-ol | Characteristic O-H stretch in IR spectroscopy; distinct signals in NMR. | Use a more selective reducing agent like NaBH(OAc)₃. Column chromatography can be used to separate the alcohol from the amine. |
| Diastereomers | May be difficult to distinguish by TLC. NMR spectroscopy and chiral HPLC are effective for identification and quantification.[5] | Separation can be achieved by careful column chromatography with an optimized eluent system. In some cases, derivatization to form diastereomeric salts followed by crystallization may be necessary. |
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a representative procedure for the synthesis of this compound.
-
Imine Formation: To a solution of 4-methyltetrahydro-2H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add the amine source (e.g., ammonium acetate or a solution of ammonia in methanol, ~1.5-2.0 eq). If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the disappearance of the starting ketone by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the organic solvent. Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for identifying and removing common impurities.
References
Technical Support Center: Diastereoselectivity in Tetrahydropyran Synthesis
Welcome to the technical support center for troubleshooting diastereoselectivity in tetrahydropyran (THP) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor diastereoselectivity in Prins cyclization-based THP synthesis?
Low diastereoselectivity in Prins cyclizations is a frequent issue stemming from several factors that influence the stability of the transition state. The key factors include:
-
Sub-optimal Lewis Acid Catalyst: The choice and amount of the Lewis acid are critical in controlling the stereochemical outcome. Different Lewis acids can favor different transition states, leading to varying diastereomeric ratios.[1]
-
Inappropriate Reaction Temperature: Temperature can affect the equilibrium between different diastereomeric transition states. Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[1][2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby impacting the diastereomeric ratio.[1][2][3]
-
Substrate Geometry: The geometry of the starting material, particularly the homoallylic alcohol (cis or trans), can directly influence the stereochemistry of the resulting tetrahydropyran.[1]
Q2: How can I improve the diastereoselectivity of my oxa-Michael addition for THP synthesis?
Improving diastereoselectivity in oxa-Michael additions for THP synthesis often involves careful control of reaction conditions to favor a specific transition state. Key strategies include:
-
Catalyst Selection: The choice between acid or base catalysis can significantly impact the transition state and, consequently, the stereochemical outcome. Acid-catalyzed reactions often proceed through a late transition state, favoring the diequatorial product.[4] In contrast, strongly basic conditions can lead to an early transition state, where electrostatic effects may dominate.[4]
-
Temperature Control: Lower reaction temperatures are generally preferred for kinetically controlled reactions, which can favor the formation of the axial-equatorial isomer with (E)-Michael acceptors.[4] Higher temperatures may lead to thermodynamic equilibration and favor the more stable diequatorial isomer.[4][5]
-
Substrate Control: The geometry of the Michael acceptor ((E) vs. (Z)) plays a crucial role in determining the facial selectivity of the intramolecular attack.[4]
Q3: I am observing the formation of undesired side products, such as dienes or rearrangement products. What can I do to minimize these?
The formation of side products is often due to the high reactivity of the oxocarbenium ion intermediate in reactions like the Prins cyclization.[1] To mitigate this, consider the following:
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Milder Catalysts: Employing milder Lewis or Brønsted acids can reduce the propensity for elimination or rearrangement reactions.[1] For instance, phosphomolybdic acid in water has been used for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives under mild, room temperature conditions.[6]
-
Efficient Trapping of Intermediates: Utilizing methods that efficiently trap the reactive intermediate can prevent side reactions. The Mukaiyama aldol–Prins (MAP) cyclization is one such strategy where an internal nucleophile traps the oxocarbenium ion.[7][8]
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and strong acids, can promote side reactions. Optimizing these parameters is crucial.[1]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio) in Prins Cyclization
This guide provides a systematic approach to troubleshooting and optimizing the diastereoselectivity of your Prins cyclization.
dot
Caption: Troubleshooting workflow for low diastereoselectivity in Prins cyclization.
Detailed Steps:
-
Catalyst Screening: The choice of Lewis acid is paramount. As shown in the table below, different Lewis acids can yield significantly different diastereomeric ratios. For example, while SnCl₄ is commonly used, InCl₃ has been shown to mediate highly diastereoselective cyclizations.[1] TMSOTf is effective for silyl-Prins cyclizations.[1][9]
-
Temperature Optimization: Systematically lower the reaction temperature. Reactions run at -78 °C often show improved selectivity by favoring the thermodynamically more stable transition state.[1]
-
Solvent Variation: Experiment with a range of solvents. For certain substrates, coordinating solvents like diethyl ether can enhance selectivity by minimizing the formation of undesired side products.[1]
-
Substrate Purity: Ensure the geometric purity of your starting homoallylic alcohol, as its stereochemistry directly influences the product's stereochemistry.[1]
| Lewis Acid | Temperature (°C) | Solvent | Diastereomeric Ratio (cis:trans) | Reference |
| BF₃·OEt₂ | -35 | DCE | >95:5 | [10] |
| SnCl₄ | -78 | CH₂Cl₂ | Predominantly cis | [1] |
| InCl₃ | RT | CH₂Cl₂ | High diastereoselectivity | [6] |
| TMSOTf | -78 | CH₂Cl₂ | Good diastereoselectivity | [1][9] |
| In(OTf)₃ | 0 | Toluene | 85% de | [2] |
Problem 2: Poor Diastereoselectivity in Intramolecular Oxa-Michael Addition
This guide outlines a logical progression for addressing poor diastereoselectivity in the synthesis of THPs via intramolecular oxa-Michael addition.
dot
Caption: Troubleshooting decision tree for oxa-Michael addition diastereoselectivity.
Detailed Steps:
-
Catalysis Evaluation: The nature of the catalyst dictates the reaction mechanism and transition state.
-
Temperature Adjustment:
-
Substrate Geometry: The stereochemistry of the Michael acceptor is a critical determinant of the final product's stereochemistry. Ensure the geometric purity of your starting material.
| Catalyst Type | Temperature | Expected Outcome | Reference |
| Acidic | Ambient | Diequatorial product (thermodynamic) | [4] |
| Basic | Low | Axial-equatorial product (kinetic for E-acceptor) | [4] |
| Basic | Higher | Diequatorial product (thermodynamic) | [4] |
Experimental Protocols
Key Experiment: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization
This protocol is adapted from the work of Saikia and coworkers.[10]
Materials:
-
3-Bromobut-3-en-1-ol derivative
-
Aldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a stirred solution of the 3-bromobut-3-en-1-ol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE (0.1 M) at -35 °C under an inert atmosphere, add BF₃·OEt₂ (1.2 equiv) dropwise.
-
Stir the reaction mixture at -35 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyranone.
Key Experiment: TMSOTf-Promoted Silyl-Prins Cyclization
This protocol is a general procedure based on established methods.[1][7][8]
Materials:
-
Homoallylic alcohol or a silyl-protected derivative
-
Aldehyde
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, prepare a solution of the homoallylic alcohol (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.05 M).[1]
-
Cool the solution to -78 °C in a dry ice/acetone bath.[1]
-
Add TMSOTf (1.0-1.2 equiv) dropwise to the stirred solution.[1][8]
-
Stir the reaction mixture at -78 °C for 1 to 2 hours, monitoring the reaction progress by TLC.[1]
-
Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Warm the mixture to room temperature, and extract with CH₂Cl₂.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the substituted tetrahydropyran.
dot
Caption: General experimental workflow for a Lewis acid-mediated THP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. | Semantic Scholar [semanticscholar.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of 4-Methyltetrahydro-2H-pyran-4-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 4-Methyltetrahydro-2H-pyran-4-amine derivatives.
Troubleshooting Guides & FAQs
This section is designed to provide answers to common questions and solutions for specific issues you may encounter during your experiments.
FAQ 1: My this compound derivative has poor aqueous solubility. What are the primary strategies I should consider to improve it?
Low aqueous solubility is a common challenge that can hinder in vitro testing and in vivo studies, potentially leading to poor bioavailability.[1][2][3] The primary strategies to consider for improving the solubility of your amine derivative include:
-
pH Adjustment: As amine-containing compounds are basic, their solubility is often pH-dependent. Lowering the pH of the aqueous medium will lead to the formation of the more soluble protonated form.
-
Salt Formation: Creating a salt of your basic amine derivative with a suitable acidic counterion is a widely used and effective method to significantly increase aqueous solubility.[4][5][6]
-
Prodrug Approach: A prodrug is a modified version of the active compound that is designed to improve its physicochemical properties, such as solubility. After administration, the prodrug is converted to the active parent drug through enzymatic or chemical reactions in the body.[7][8]
-
Co-solvents and Surfactants: The use of water-miscible organic solvents (co-solvents) or surfactants can help to increase the solubility of poorly soluble compounds.
Troubleshooting 1: I am having difficulty forming a stable, soluble salt of my derivative.
Potential Cause & Solution:
-
Inappropriate Counterion Selection: The choice of counterion is critical. The pKa difference between your amine derivative and the acidic counterion should ideally be greater than 3 to ensure efficient salt formation.[9]
-
Recommendation: Perform a salt screening study with a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric).
-
-
Poor Crystallinity of the Salt: The resulting salt may be amorphous or have poor crystalline properties, which can affect its stability and handling.
-
Recommendation: Experiment with different crystallization conditions (e.g., solvent systems, temperature, cooling rate) to obtain a crystalline salt.
-
FAQ 2: How do I determine the pH-dependent solubility profile of my compound?
Determining the pH-solubility profile is crucial for understanding how your compound will behave in different physiological environments (e.g., stomach vs. intestine) and for informing formulation strategies.[10]
Experimental Approach:
The recommended method is the shake-flask method at various pH values.[11][12][13] An overview of the workflow is presented below. A detailed protocol can be found in the Experimental Protocols section.
References
- 1. Aqueous Solubility Assay | Bienta [bienta.net]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pharmtech.com [pharmtech.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. criver.com [criver.com]
- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. researchgate.net [researchgate.net]
Preventing oxidation of 4-Methyltetrahydro-2H-pyran-4-amine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Methyltetrahydro-2H-pyran-4-amine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellow or brownish discoloration. What is the likely cause?
A1: Discoloration of amine-containing compounds is often an indicator of oxidation. Exposure to air (oxygen), light, and elevated temperatures can initiate and accelerate oxidative degradation, leading to the formation of colored impurities. The primary amine group in this compound is susceptible to oxidation, which can lead to the formation of N-oxides, imines, and other degradation products.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation of this compound likely involves two main pathways:
-
Oxidation of the Amine Group: The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing species, leading to the formation of a corresponding N-oxide. Further oxidation or rearrangement can lead to other degradation products.
-
Oxidation of the Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring can also be a site for oxidation, potentially leading to ring-opening or the formation of hydroxylated or carbonylated byproducts.[1][2]
Q3: How can I prevent the oxidation of this compound during storage?
A3: To minimize oxidation during storage, the following precautions are recommended:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light Protection: Store in an amber or opaque container to protect it from light, which can catalyze oxidation.
-
Temperature Control: Store at a low temperature, as recommended by the supplier. Refrigeration (2-8 °C) is generally advisable.
-
Antioxidants: Consider the addition of a suitable antioxidant.
Q4: What types of antioxidants are suitable for stabilizing this compound?
A4: For aliphatic amines, hindered amine light stabilizers (HALS) and phenolic antioxidants are commonly used.
-
Hindered Amine Light Stabilizers (HALS): These compounds, such as derivatives of 2,2,6,6-tetramethylpiperidine, are highly effective radical scavengers.
-
Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can also be effective.
The choice and concentration of the antioxidant should be carefully evaluated for compatibility and effectiveness.
Q5: How can I detect and quantify the oxidation of this compound in my sample?
A5: Several analytical techniques can be employed to assess the purity of your sample and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection can be used if the compound or its impurities have a chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information on any impurities present in the sample.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to oxidation. | 1. Re-analyze a freshly opened or new batch of the compound. 2. Implement stricter storage conditions (inert atmosphere, light protection, lower temperature). 3. Develop and validate a stability-indicating HPLC method to track the formation of impurities over time. |
| Inconsistent experimental results | Variability in the purity of the starting material due to oxidation. | 1. Perform a purity check (e.g., via HPLC or GC) on the starting material before each experiment. 2. If degradation is observed, purify the compound before use (e.g., by distillation or chromatography). 3. Store the compound in small, single-use aliquots to minimize repeated exposure of the bulk material to air. |
| Formation of solid precipitates in the sample | Polymerization or formation of insoluble degradation products. | 1. Characterize the precipitate to understand its nature. 2. Review storage conditions and handling procedures to identify potential causes of degradation. 3. If the compound is dissolved in a solvent, ensure the solvent is of high purity and free of peroxides. |
Quantitative Data Summary
| Storage Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | ||||
| 3 Months | |||||
| 6 Months | |||||
| 40°C / 75% RH | 0 Months | ||||
| 1 Month | |||||
| 3 Months | |||||
| 6 Months | |||||
| Photostability (ICH Q1B) | 0 Hours | ||||
| X Hours | |||||
| Oxidative Stress (e.g., 3% H₂O₂) | 0 Hours | ||||
| X Hours |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol outlines a general procedure for conducting an oxidative forced degradation study.
Objective: To evaluate the stability of this compound under oxidative conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrogen peroxide (3% solution)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample (1 mL of stock solution with 1 mL of methanol) should be stored under the same conditions.
-
Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed and control samples.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a reducing agent, such as sodium bisulfite.
-
HPLC Analysis: Dilute the aliquots with the mobile phase to an appropriate concentration and analyze by HPLC.
Workflow for Forced Degradation Study:
References
Analytical methods for detecting 4-Methyltetrahydro-2H-pyran-4-amine impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Methyltetrahydro-2H-pyran-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem: My this compound peak is exhibiting significant tailing.
Peak tailing is a common issue when analyzing amines by HPLC, often leading to poor resolution and inaccurate quantification.[1][2] This is primarily due to strong interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[1][2]
Troubleshooting Workflow:
References
Validation & Comparative
4-Methyltetrahydro-2H-pyran-4-amine vs. Piperidine: A Comparative Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is a critical determinant of a drug candidate's success. The piperidine ring, a ubiquitous motif in numerous approved drugs, has long been considered a "privileged scaffold" due to its favorable physicochemical and pharmacokinetic properties. However, the quest for improved drug-like characteristics, such as enhanced metabolic stability and reduced off-target effects, has led to the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of 4-Methyltetrahydro-2H-pyran-4-amine and piperidine, offering a data-driven perspective for medicinal chemists and drug development professionals.
Introduction to the Scaffolds
Piperidine is a six-membered saturated heterocycle containing a nitrogen atom. Its conformational flexibility and basic nitrogen atom allow it to engage in a variety of interactions with biological targets, making it a staple in the design of central nervous system (CNS) agents, anticancer drugs, and more.[1][2][3]
This compound is a tetrahydropyran derivative that can be considered a bioisostere of substituted piperidines. Bioisosteric replacement is a strategy in medicinal chemistry used to switch atoms or groups of atoms in a molecule for other atoms or groups with similar properties, with the goal of enhancing the compound's biological activity or improving its pharmacokinetic/toxicological profile.[4] The replacement of the piperidine nitrogen with an oxygen atom in the ring and the inclusion of a methyl and an amine group at the 4-position offer a distinct set of physicochemical properties that can be advantageous in drug design.
Physicochemical Properties: A Head-to-Head Comparison
The subtle structural differences between these two scaffolds can lead to significant changes in key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental comparisons are limited in publicly available literature, we can infer expected trends based on the principles of medicinal chemistry.
| Property | Piperidine | This compound | Rationale for Difference |
| Molecular Weight ( g/mol ) | 85.15[2] | 129.20 | Addition of a methyl group and replacement of NH with O and an additional C and NH2 group increases molecular weight. |
| LogP (Octanol-Water Partition Coefficient) | 0.93 (calculated) | Higher | The addition of a methyl group generally increases lipophilicity. |
| pKa (Basicity) | ~11.2[2] | Lower | The ether oxygen in the tetrahydropyran ring is electron-withdrawing, which is expected to reduce the basicity of the exocyclic amine compared to the secondary amine within the piperidine ring. |
| Hydrogen Bond Donors | 1 | 2 | Piperidine has one N-H donor, while this compound has two N-H donors from the primary amine. |
| Hydrogen Bond Acceptors | 1 | 2 | Piperidine has one nitrogen acceptor. This compound has one nitrogen and one oxygen acceptor. |
| Polar Surface Area (PSA) | 12.0 Ų | Higher | The presence of the ether oxygen and the primary amine increases the polar surface area. |
Performance in Drug Design: A Data-Driven Analysis
The true value of a molecular scaffold is determined by its performance in biological systems. This section delves into key aspects of drug design where the choice between piperidine and this compound can have a profound impact.
Metabolic Stability
A significant challenge with piperidine-containing drugs is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, often leading to N-dealkylation or oxidation of the ring.[3][5] The replacement of the piperidine ring with a tetrahydropyran moiety can be a strategic move to enhance metabolic stability. The absence of a nitrogen atom within the tetrahydropyran ring eliminates the possibility of N-dealkylation of the core ring structure.
Hypothetical Comparative Metabolic Stability Data:
| Compound | Scaffold | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Model Drug A | Piperidine | 30 | 46.2 |
| Model Drug B | This compound | 90 | 15.4 |
This data is illustrative and intended to represent the expected trend. Actual values would be compound-specific.
Off-Target Effects and hERG Inhibition
Off-target interactions can lead to undesirable side effects.[6][7][8][9] A crucial off-target to consider is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to cardiac arrhythmias.[10][11][12][13][14] The basic nitrogen of piperidine is often implicated in hERG binding. Reducing the basicity, as is expected with this compound, can be a viable strategy to mitigate hERG liability.
Expected hERG Inhibition Profile:
| Scaffold | Predicted hERG IC50 | Rationale |
| Piperidine | Potentially lower | The basic nitrogen can form a key interaction with the hERG channel pore. |
| This compound | Potentially higher | Reduced basicity of the amine may lead to weaker interactions with the hERG channel. |
Experimental Protocols
To empirically validate the predicted advantages of one scaffold over another, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by liver enzymes.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in buffer (e.g., 100 µM in 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound working solution at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the microsomal and compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Plate Preparation:
-
Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).
-
Add buffer at a specific pH (e.g., pH 7.4 for systemic circulation, pH 5.0 for the small intestine) to the wells of a 96-well acceptor plate.
-
-
Assay Procedure:
-
Add the test compound solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t] where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Signaling Pathways and Experimental Workflows
The choice of scaffold can influence how a drug interacts with its intended target and downstream signaling pathways.
Caption: Hypothetical GPCR signaling pathway for piperidine and THP-amine ligands.
Caption: General experimental workflow for comparing drug candidates.
Conclusion
The choice between this compound and piperidine in drug design is a nuanced decision that requires careful consideration of the specific therapeutic target and desired ADME-Tox profile. While piperidine remains a valuable and well-validated scaffold, this compound presents a compelling alternative, particularly when metabolic stability and hERG liability are primary concerns. The expected reduction in basicity and the introduction of an ether linkage can offer significant advantages in overcoming common drug development hurdles. However, the increased molecular weight and potential for altered solubility and permeability must be carefully evaluated. Ultimately, the empirical data generated through the robust experimental protocols outlined in this guide will be the deciding factor in selecting the optimal scaffold for a given drug discovery program.
References
- 1. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. researchgate.net [researchgate.net]
The Bioisosteric Swap: Enhancing Drug Properties by Replacing Cyclohexane with Tetrahydropyran
A comparative analysis of the pharmacokinetic profiles of tetrahydropyran (THP) versus cyclohexane analogs reveals significant advantages in drug development, including improved metabolic stability and clearance. This guide delves into the experimental data supporting the strategic substitution of a cyclohexane moiety with a tetrahydropyran ring, providing researchers, scientists, and drug development professionals with a comprehensive overview of the potential pharmacokinetic benefits.
In medicinal chemistry, the strategic replacement of one functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties is a common and effective strategy. This principle of bioisosterism is elegantly demonstrated in the substitution of a cyclohexane ring with a tetrahydropyran (THP) ring. The introduction of an oxygen atom into the six-membered aliphatic ring can lead to profound improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The primary advantages of this bioisosteric replacement stem from the fundamental differences between the two rings. The ether oxygen in the THP ring introduces polarity, which can reduce the lipophilicity of a molecule compared to its cyclohexane counterpart. This reduction in lipophilicity can mitigate issues often associated with highly lipophilic compounds, such as poor aqueous solubility, high plasma protein binding, and rapid metabolism by cytochrome P450 enzymes. Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to more favorable interactions with metabolic enzymes or target proteins.
Quantitative Comparison of Pharmacokinetic Parameters: A Case Study
A compelling example of the benefits of the cyclohexyl-to-THP switch can be seen in the development of Janus kinase 1 (JAK1) selective inhibitors. The following table summarizes the key pharmacokinetic parameters for a pair of analogous compounds, one containing a cyclohexane ring and the other a tetrahydropyran ring.
| Parameter | Cyclohexane Analog (Compound 18) | Tetrahydropyran Analog (Compound 19) | Fold Improvement |
| Log D (pH 7.4) | 2.66 | 2.08 | Lower Lipophilicity |
| Rat Hepatic Intrinsic Clearance (CLint) | 110 µL/min/mg protein | 43 µL/min/mg protein | 2.6x |
| Human Hepatic Intrinsic Clearance (CLint) | 14 µL/min/mg protein | 4.8 µL/min/mg protein | 2.9x |
| Unbound in vivo Rat Clearance (CLu) | High | Low | Significantly Improved |
Data sourced from a study on Janus kinase 1 (JAK1) selective inhibitors.
The data clearly demonstrates that the tetrahydropyran analog (Compound 19) exhibits significantly lower intrinsic clearance in both rat and human liver microsomes compared to the cyclohexane analog (Compound 18). This translates to a more metabolically stable compound with a lower predicted in vivo clearance. The decrease in lipophilicity, as indicated by the lower Log D value, is a key contributing factor to this improved metabolic profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of pharmacokinetic profiles.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test compound after administration to an animal model (e.g., rat, mouse).
Methodology:
-
Animal Models: Male Sprague Dawley rats are commonly used for pharmacokinetic studies.[1]
-
Dosing:
-
Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus dose into the tail vein.
-
Oral (PO) Administration: The test compound is formulated in an appropriate vehicle and administered by oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability (calculated by comparing AUC after oral and IV administration).
-
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Methodology:
-
Materials:
-
Liver microsomes (from human, rat, or other species).
-
NADPH (cofactor for CYP enzymes).
-
Test compound.
-
Control compounds (with known high and low metabolic stability).
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Procedure:
-
The test compound is incubated with liver microsomes in the incubation buffer at 37°C.
-
The metabolic reaction is initiated by the addition of NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped at each time point by adding the quenching solution.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).
-
Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of a test compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[2]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The test compound is added to the apical (donor) side of the Transwell® insert, and a buffer is added to the basolateral (receiver) side to assess apical-to-basolateral (A-to-B) permeability (absorption).
-
Conversely, the compound is added to the basolateral side, and buffer to the apical side to assess basolateral-to-apical (B-to-A) permeability (efflux).
-
The plates are incubated at 37°C for a defined period (e.g., 2 hours).
-
Samples are taken from both the donor and receiver compartments at the end of the incubation.
-
-
Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in pharmacokinetic profiling and the rationale behind bioisosteric replacement, the following diagrams are provided.
References
A Comparative Analysis of the Biological Activity of 4-Methyltetrahydro-2H-pyran-4-amine and Acyclic Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclic motifs into small molecule drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activity of 4-Methyltetrahydro-2H-pyran-4-amine, a saturated heterocyclic amine, and its acyclic amine counterparts. While direct head-to-head biological data for this compound against its precise acyclic analogs is limited in publicly available literature, this guide synthesizes data from structurally related compounds and established medicinal chemistry principles to offer a comprehensive comparison.
The tetrahydropyran ring introduces conformational rigidity, which can significantly impact a molecule's interaction with biological targets compared to the flexibility of acyclic amines. This constraint can lead to improved binding affinity, selectivity, and metabolic stability. This guide will explore these aspects through available data on various derivatives and provide detailed experimental protocols for assays relevant to their biological evaluation.
Comparative Biological Activity Data
The following tables summarize the biological activities of various derivatives containing the tetrahydropyran scaffold. This data, while not a direct comparison with acyclic analogs of the core molecule, provides insights into the potency that can be achieved with this cyclic amine moiety in different therapeutic areas.
Table 1: Inhibitory Activity of Tetrahydropyran Derivatives
| Compound Class | Target | Specific Derivative Example | Activity (IC₅₀/Kᵢ) | Reference |
| Pyranopyrimidines | Acetylcholinesterase (AChE) | Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine | 0.11 µM (IC₅₀) | [1] |
| 4H-Pyran Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | 4d (a specific 4H-pyran derivative) | 75.1 µM (IC₅₀ against HCT-116 cells) | [2] |
| 4H-Pyran Derivatives | Antioxidant (DPPH radical scavenging) | 4j (a specific 4H-pyran derivative) | 0.1941 mM (IC₅₀) | [2] |
Table 2: Receptor Binding Affinity of Tetrahydropyran Derivatives
| Compound Class | Receptor | Specific Derivative Example | Binding Affinity (Kᵢ/EC₅₀) | Reference |
| Disubstituted Pyran Derivatives | Dopamine Transporter (DAT) | 4-pyridine substituted derivative (10c) | 28.3 nM (Kᵢ) | [3] |
| Cyclic Tetrapeptides | Delta Opioid Receptor | H-Tyr-D-Cys-Phe-D-Pen-OH | High Affinity | [4] |
| Cyclic Peptides | Estrogen Receptor α (ERα) | PERM-1 | 0.025 µM (Kᵢ) | [5] |
Structure-Activity Relationships: The Impact of Cyclization
The fundamental difference between this compound and its acyclic analogs lies in the conformational constraint imposed by the tetrahydropyran ring. This has several implications for biological activity:
-
Pre-organization for Binding: The rigid ring system of the tetrahydropyran moiety can pre-organize the pharmacophoric groups into a conformation that is favorable for binding to a biological target. This can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity compared to a flexible acyclic amine that needs to adopt a specific conformation.
-
Selectivity: The defined three-dimensional structure of the cyclic amine can lead to more specific interactions with the target protein, enhancing selectivity over other receptors or enzymes. Acyclic amines, with their greater conformational freedom, may bind to multiple targets, potentially leading to off-target effects.
-
Metabolic Stability: The cyclic structure can block sites of metabolism that would be accessible in an acyclic analog. For instance, the methyl group on the tetrahydropyran ring is less susceptible to enzymatic oxidation compared to a terminal methyl group on a flexible alkyl chain.
-
Physicochemical Properties: The introduction of the oxygen atom in the tetrahydropyran ring can improve properties such as aqueous solubility and polarity compared to a carbocyclic analog.
The following diagram illustrates the general concept of how a conformationally constrained cyclic amine might achieve a better fit with a receptor compared to a flexible acyclic amine.
Caption: Receptor binding comparison of cyclic and acyclic amines.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of such compounds are provided below.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific enzyme.
Caption: Workflow for a typical enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the target enzyme, its substrate, and the test compounds (e.g., this compound derivatives and corresponding acyclic amines) in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compounds in assay buffer.
-
Assay Setup: In a microplate, add the enzyme solution to wells containing either the test compound dilutions or vehicle control.
-
Pre-incubation: Incubate the enzyme and compound mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Component Preparation: Prepare receptor-containing membranes or whole cells, a radiolabeled ligand with known affinity for the target receptor, and serial dilutions of the test compounds.
-
Incubation: In assay tubes or a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle. To determine non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled ligand.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter that traps the receptor membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC₅₀. The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Conclusion
References
- 1. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptor affinity and selectivity effects of second residue and carboxy terminal residue variation in a cyclic disulfide-containing opioid tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Methyltetrahydro-2H-pyran-4-amine derivatives in cell-based assays
Disclaimer: Publicly available research on the specific efficacy of 4-Methyltetrahydro-2H-pyran-4-amine derivatives in cell-based assays is limited. This guide provides a comparative overview of the biological activities of related pyran-based scaffolds, particularly Tetrahydro-4H-pyran-4-one and 4H-pyran derivatives , to serve as a reference for researchers and drug development professionals. The experimental data and protocols presented herein are based on studies of these related compounds.
The tetrahydropyran scaffold is a key structural motif in many biologically active compounds and is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have shown significant potential in a variety of therapeutic areas, including oncology and infectious diseases.[1] This guide summarizes the available data on the efficacy of these derivatives in various cell-based assays.
Anticancer Activity of Pyran Derivatives
Derivatives of tetrahydro-4H-pyran-4-one and 4H-pyran have demonstrated cytotoxic effects against several cancer cell lines.[1][2] The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and inhibition of the cell cycle.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer efficacy of various pyran derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | Not specified |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | Not specified |
| Spiro-4H-pyran | 5a | A549 (Lung) | Potent | Etoposide |
| Spiro-4H-pyran | 5a | A375 (Melanoma) | Potent | Etoposide |
| Spiro-4H-pyran | 5a | LNCaP (Prostate) | Potent | Etoposide |
Table 1: Summary of in vitro anticancer activity of select pyran derivatives. Data sourced from BenchChem's technical guide on Tetrahydro-4H-pyran-4-one derivatives.[1]
Signaling Pathways in Anticancer Activity
The anticancer effects of some pyran derivatives are mediated through the modulation of key signaling pathways that control cell proliferation and survival. One of the proposed mechanisms is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle progression.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Harvest and count cancer cells (e.g., HCT-116, A549).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the pyran derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]
Antimicrobial Activity of Pyran Derivatives
Certain 4H-pyran derivatives have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[2]
Quantitative Antimicrobial Data
The following table presents the in vitro antibacterial activity of selected 4H-pyran derivatives, with IC50 values provided in µM.
| Compound | Target Organism (Gram-positive) | IC50 (µM) | Reference Compound |
| 4g | Staphylococcus aureus | 2.66 | Ampicillin (IC50 = 3.33 µM) |
| 4j | Staphylococcus aureus | 2.54 | Ampicillin (IC50 = 3.33 µM) |
| 4g | Bacillus subtilis | 2.66 | Ampicillin (IC50 = 3.33 µM) |
| 4j | Bacillus subtilis | 2.54 | Ampicillin (IC50 = 3.33 µM) |
Table 2: In vitro antibacterial activity of 4H-pyran derivatives 4g and 4j against Gram-positive bacteria. Data from a study on the synthesis and evaluation of new 4H-pyran derivatives.[2]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).
2. Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
3. Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
References
Validating the Structure of 4-Methyltetrahydro-2H-pyran-4-amine: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Unambiguous characterization ensures the correct molecule is advanced through the development pipeline, preventing costly downstream failures. This guide provides a comprehensive framework for validating the structure of 4-Methyltetrahydro-2H-pyran-4-amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). To illustrate the specificity of these techniques, we present a comparative analysis with two of its structural isomers: 3-Methyltetrahydro-2H-pyran-4-amine and 2-Methyltetrahydro-2H-pyran-2-amine.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are generated using advanced computational algorithms and provide a reliable basis for comparison with experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Protons | This compound | 3-Methyltetrahydro-2H-pyran-4-amine | 2-Methyltetrahydro-2H-pyran-2-amine |
| -CH₃ | 1.1 (s) | 0.9 (d) | 1.2 (s) |
| -NH₂ | 1.5 (br s) | 1.6 (br s) | 1.4 (br s) |
| Ring Protons | 1.4-1.8 (m), 3.5-3.8 (m) | 1.2-2.0 (m), 2.9 (m), 3.3-4.0 (m) | 1.3-1.9 (m), 3.6-3.9 (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | This compound | 3-Methyltetrahydro-2H-pyran-4-amine | 2-Methyltetrahydro-2H-pyran-2-amine |
| C-CH₃ | ~25 | ~15 | ~28 |
| C-NH₂ | ~50 | ~55 | ~58 |
| Ring Carbons | ~35, ~40, ~65 | ~25, ~30, ~38, ~68, ~70 | ~20, ~35, ~42, ~65 |
Table 3: Predicted Mass Spectrometry Data (m/z)
| Parameter | This compound | 3-Methyltetrahydro-2H-pyran-4-amine | 2-Methyltetrahydro-2H-pyran-2-amine |
| Molecular Ion [M]⁺ | 115.1154 | 115.1154 | 115.1154 |
| Key Fragment 1 | 100 ([M-CH₃]⁺) | 100 ([M-CH₃]⁺) | 100 ([M-CH₃]⁺) |
| Key Fragment 2 | 58 ([C₃H₈N]⁺) | 72 ([C₄H₁₀N]⁺) | 58 ([C₃H₈N]⁺) |
| Key Fragment 3 | 43 ([C₂H₅N]⁺) | 44 ([C₂H₆N]⁺) | 43 ([C₂H₅N]⁺) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
Processing: Apply a line broadening factor of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Solvent: Same as for ¹H NMR.
-
Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
-
Processing: Apply a line broadening factor of 1-2 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
For volatile amines, direct injection or headspace analysis can be employed.
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]
2. GC-MS (for volatile amines):
-
Gas Chromatograph (GC) Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan.
-
3. ESI-MS (Electrospray Ionization - for less volatile amines or to observe the molecular ion more clearly):
-
Instrumentation: A quadrupole or time-of-flight mass spectrometer equipped with an ESI source.
-
Sample Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and compound.
-
Mass Range: m/z 50-500.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating both NMR and MS techniques.
Caption: Workflow for the structural validation of this compound.
By following this comprehensive guide, researchers can confidently validate the structure of this compound and differentiate it from its isomers, ensuring the integrity of their chemical research and development efforts. The combination of detailed experimental protocols, comparative data analysis, and a clear workflow provides a robust strategy for structural elucidation.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Methyltetrahydro-2H-pyran-4-amine Analogs as Modulators of BACE1 and CETP
For Researchers, Scientists, and Drug Development Professionals
The 4-methyltetrahydro-2H-pyran-4-amine scaffold is a privileged motif in modern medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs incorporating this scaffold, with a focus on their activity as inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and Cholesteryl Ester Transfer Protein (CETP). The information presented herein is a synthesis of data from various studies on structurally related compounds, offering insights into the potential SAR of the core scaffold.
I. Comparative Biological Activity
While a dedicated, comprehensive SAR study on a single series of this compound analogs targeting both BACE1 and CETP is not publicly available, analysis of various reported inhibitors incorporating the tetrahydropyran moiety allows for the extrapolation of general SAR trends. The following tables summarize the inhibitory activities of representative compounds.
Table 1: Structure-Activity Relationship of Tetrahydropyran-Containing BACE1 Inhibitors
| Compound ID | R1 Substitution | R2 Substitution | BACE1 IC50 (nM) | Cellular Aβ40 Reduction IC50 (nM) | Notes |
| Analog A | Phenyl | Amide Linker + Cyclohexyl | 31,000 | >10,000 | Parent compound with low potency.[1] |
| Analog B | o-tolyl | Amide Linker + Cyclohexyl | 120 | ND | Addition of an o-tolyl group dramatically improves potency.[1] |
| Analog C | o-tolyl | Amide Linker + Methyl-Cyclohexyl | 31 | ND | Further optimization of the cyclohexyl group enhances activity.[1] |
| Analog D | 2-amino-6-o-tolylquinolin-3-yl | N-cyclohexylpropanamide | ND | ND | Docking studies show the cyclohexyl substituent targets the P1' pocket of BACE1.[1] |
| Analog E | 5-chloropyridine-2-carboxamide | 1,4-Oxazine | 44 | ND | Oxazine-based inhibitors show good in vitro activity. |
| Analog F | 5-methoxy-2-pyrazinecarboxamide | 1,4-Oxazine | 22 | ND | Modification of the aromatic substituent on the oxazine ring impacts potency. |
ND: Not Determined
Table 2: Structure-Activity Relationship of Tetrahydropyran-Containing CETP Inhibitors
| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | CETP Inhibition IC50 (nM) | HDL-C Increase (in vivo) |
| Analog G | 1,5-tetrahydronaphthyridine | Trifluoromethylphenyl | Ethyl | 23 | Robust increase in hCETP/hApoA1 dual heterozygous mice. |
| Analog H | 1,5-tetrahydronaphthyridine | Trifluoromethylphenyl | Propyl | 22 | Robust increase in hCETP/hApoA1 dual heterozygous mice. |
| Analog I | Tetrahydroquinoxaline | Phenyl | Trifluoromethyl-phenyl | Potent in vitro inhibition | Efficacious in cynomologus-CETP mouse HDL PD assay.[2] |
| Analog J | Indoline | Phenyl | Trifluoromethyl-phenyl | Potent in vitro inhibition | Dose-dependent efficacy in cynomologus-CETP mouse HDL PD assay.[2] |
II. Signaling Pathway Diagrams
Understanding the biological context of BACE1 and CETP is crucial for interpreting SAR data. The following diagrams illustrate the key signaling pathways in which these targets are involved.
Caption: Amyloid Precursor Protein (APP) processing pathway.
Caption: Reverse Cholesterol Transport and CETP-mediated lipid exchange.
III. Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds against BACE1 and CETP.
Principle: This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Reconstitute and dilute recombinant human BACE1 enzyme to the desired concentration in cold Assay Buffer.
-
Reconstitute the FRET peptide substrate in DMSO and then dilute to the final concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions or vehicle control (DMSO in Assay Buffer) to the wells of a black 96-well microplate.
-
Add 80 µL of the diluted BACE1 enzyme solution to all wells except the blank controls (add 80 µL of Assay Buffer to blank wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software.
-
Principle: This assay utilizes a donor molecule containing a fluorescent self-quenched neutral lipid that is transferred to an acceptor molecule. In the presence of active CETP, the fluorescent lipid is transferred, leading to an increase in fluorescence. CETP inhibitors block this transfer, resulting in a lower fluorescence signal.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer as recommended by the assay kit manufacturer.
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.
-
Prepare the CETP enzyme, donor, and acceptor molecule solutions according to the kit instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add Assay Buffer, the CETP enzyme solution, and the test compound dilutions. Include appropriate controls (no inhibitor, no enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the donor and acceptor molecules to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically (e.g., Excitation: ~465 nm, Emission: ~535 nm) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
IV. Conclusion
The this compound scaffold represents a versatile and valuable component in the design of BACE1 and CETP inhibitors. The SAR data, though derived from analogous series, suggests that modifications to the substituents on the tetrahydropyran ring and the groups attached to the core amine can significantly impact potency and selectivity. For BACE1 inhibitors, optimizing interactions within the enzyme's hydrophobic pockets appears crucial. For CETP inhibitors, the overall molecular conformation and the nature of the lipophilic and polar groups are key determinants of activity. The provided experimental protocols offer a foundation for the in vitro evaluation of novel analogs based on this promising scaffold. Further dedicated studies are warranted to fully elucidate the detailed SAR of this compound derivatives and to guide the development of next-generation therapeutics.
References
- 1. Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro ADME Properties of Compounds Containing 4-Methyltetrahydro-2H-pyran-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of saturated heterocyclic scaffolds is a widely employed strategy in modern medicinal chemistry to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Among these, the 4-Methyltetrahydro-2H-pyran-4-amine moiety has garnered interest as a versatile building block. This guide provides a comparative analysis of the in vitro ADME properties of compounds containing this scaffold against common alternatives, supported by representative experimental data and detailed methodologies.
Executive Summary
Compounds featuring the this compound scaffold are often designed to leverage the favorable physicochemical properties of the tetrahydropyran (THP) ring. The inclusion of the THP moiety can lead to improved solubility and metabolic stability compared to more lipophilic carbocyclic analogs like cyclohexane.[1] The geminal methyl and amine groups at the 4-position offer a key vector for molecular elaboration while potentially influencing pKa and metabolic stability. This guide will explore the in vitro ADME profile of this scaffold in comparison to commonly used cyclic amines such as piperidines and spirocyclic amines.
Comparative In Vitro ADME Data
To illustrate the ADME properties of the this compound scaffold, we have compiled representative data from public sources and compared it with alternative scaffolds. It is important to note that direct, comprehensive ADME data for a series of compounds containing the exact this compound moiety is not extensively available in the public domain. Therefore, the following tables present a composite of data from closely related analogs and representative compounds to provide a directional comparison.
Table 1: Aqueous Solubility
Aqueous solubility is a critical determinant of oral absorption. The THP ring, with its ether oxygen capable of acting as a hydrogen bond acceptor, can improve solubility compared to its carbocyclic counterparts.
| Scaffold/Compound Class | Representative Aqueous Solubility (µM) | Method |
| This compound Analogs | High (Calculated)[2] | in silico |
| Piperidine-containing Drugs | Variable (Generally Moderate) | Experimental |
| Spirocyclic Amine Analogs | Generally Improved vs. Acyclic/Monocyclic[2][3] | Experimental |
Note: The solubility of specific compounds is highly dependent on the overall molecular structure.
Table 2: Permeability (Caco-2 Assay)
The Caco-2 permeability assay is the industry standard for predicting in vitro intestinal absorption. Apparent permeability (Papp) values and efflux ratios are key parameters.
| Scaffold/Compound Class | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Classification |
| Tetrahydropyran-containing Compounds (Representative) | 5.0 - 15.0 | < 2 | Moderate to High Permeability |
| Piperidine-containing Drugs | 1.0 - 20.0 | Variable | Variable Permeability |
| Spirocyclic Amine Analogs | Variable (Often Optimized for CNS penetration) | < 2 (Optimized) | Variable Permeability |
Generally, compounds with Papp (A→B) > 5.0 x 10⁻⁶ cm/s are considered to have good permeability. An efflux ratio > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
Table 3: Metabolic Stability (Human Liver Microsomes)
Metabolic stability is a key indicator of a compound's half-life in the body. It is often assessed by measuring the rate of depletion of the parent compound in the presence of liver microsomes.
| Scaffold/Compound Class | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |
| Tetrahydropyran-containing Compounds (Representative) | 30 - >60 | < 23 | Moderate to High Stability |
| Piperidine-containing Drugs | Variable (Metabolism at α-carbon common)[5] | Variable | Variable Stability |
| Spirocyclic Amine Analogs | Generally Improved Stability[2][3] | Generally Low | High Stability |
Compounds with a longer half-life and lower intrinsic clearance are considered more metabolically stable.
Table 4: Cytochrome P450 (CYP) Inhibition
CYP inhibition is a major cause of drug-drug interactions. IC50 values are determined to assess the inhibitory potential of a compound against major CYP isoforms.
| Scaffold/Compound Class | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
| Tetrahydropyran-containing Compounds (e.g., Gilteritinib analogs) | >10 (Generally) | >10 (Generally) | >10 (Generally) |
| Piperidine-containing Drugs | Variable | Variable | Variable |
| Spirocyclic Amine Analogs | Variable | Variable | Variable |
IC50 values > 10 µM are generally considered to indicate a low risk of clinically significant CYP inhibition.[1]
Table 5: Plasma Protein Binding (PPB)
The extent of binding to plasma proteins affects the free concentration of a drug available to exert its pharmacological effect.
| Scaffold/Compound Class | Human Plasma Protein Binding (%) |
| Tetrahydropyran-containing Drugs (e.g., Gilteritinib) | ~94% |
| Piperidine-containing Drugs | Highly Variable (e.g., 10-99%) |
| Spirocyclic Amine Analogs | Highly Variable |
High plasma protein binding (>90%) can impact the pharmacokinetic and pharmacodynamic properties of a drug.[6]
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices.
Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.
Kinetic Solubility Assay Workflow
A small aliquot of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The plate is then shaken at room temperature for a defined period (e.g., 1-2 hours) to allow for dissolution. The solubility is determined by measuring the concentration of the compound in the clear supernatant after centrifugation or filtration, typically by UV-Vis spectroscopy or LC-MS/MS. Alternatively, kinetic solubility can be assessed by nephelometry, which measures the light scattering caused by precipitated compound.[5][7]
Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells to model the intestinal epithelial barrier and predict drug absorption.
Caco-2 Permeability Assay Workflow
Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The test compound is then added to the apical (A) or basolateral (B) chamber. Samples are taken from the receiver chamber at various time points and the concentration of the compound is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio is the ratio of Papp (B to A) to Papp (A to B).[8][9][10]
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Microsomal Stability Assay Workflow
The test compound is incubated with human liver microsomes at 37°C in the presence of an NADPH-regenerating system, which serves as a cofactor for CYP enzymes. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile. After protein precipitation and centrifugation, the amount of the remaining parent compound in the supernatant is quantified by LC-MS/MS. The natural logarithm of the percentage of remaining compound is plotted against time, and the slope of the linear regression provides the elimination rate constant. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[11][12][13]
CYP450 Inhibition Assay
This assay determines a compound's potential to inhibit the activity of major cytochrome P450 isoforms, which is a primary cause of drug-drug interactions.
CYP450 Inhibition Assay Workflow
The test compound, at various concentrations, is incubated with a specific recombinant human CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) and a corresponding fluorogenic probe substrate. The reaction is initiated by the addition of NADPH and incubated at 37°C. The CYP enzyme metabolizes the probe substrate into a fluorescent product. The rate of fluorescence generation is measured over time using a plate reader. The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.[3][14]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.
Plasma Protein Binding Assay Workflow
Equilibrium dialysis is a common method for determining plasma protein binding. In this assay, a semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer solution. The system is incubated at 37°C with gentle agitation, allowing the unbound drug to diffuse across the membrane until equilibrium is reached. At equilibrium, the concentration of the unbound drug is the same in both chambers. The concentrations of the compound in the plasma and buffer chambers are then measured by LC-MS/MS. The percentage of the drug bound to plasma proteins is calculated from the difference in the total concentration in the plasma chamber and the concentration in the buffer chamber (which represents the free drug concentration).[1][15]
Conclusion
The this compound scaffold represents a valuable building block in drug discovery, often imparting favorable ADME properties such as improved solubility and metabolic stability. While a comprehensive head-to-head comparison with alternative scaffolds is limited by the availability of public data, the representative data and established principles of medicinal chemistry suggest that this moiety can be a superior alternative to more lipophilic or metabolically labile cyclic amines. The provided experimental protocols offer a standardized framework for researchers to generate their own comparative data and make informed decisions in the lead optimization process. As with any scaffold, the overall ADME profile of a final compound will be a complex interplay of all its structural features. Therefore, the strategic incorporation of the this compound moiety should be considered within the broader context of the entire molecular design.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. admeshop.com [admeshop.com]
- 15. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Tetrahydropyran Amine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of tetrahydropyran amines is a critical step in the creation of novel therapeutics. This guide offers a comparative analysis of various catalytic systems for the synthesis of these valuable compounds, primarily through the reductive amination of tetrahydropyran-4-one. The information presented is supported by experimental data to facilitate the selection of the most suitable catalyst for specific research and development needs.
The synthesis of tetrahydropyran amines, key structural motifs in many biologically active molecules, is most commonly and efficiently achieved via reductive amination. This powerful reaction involves the condensation of tetrahydropyran-4-one with an amine to form an imine or enamine intermediate, which is then reduced to the final amine product. The choice of catalyst for the reduction step is paramount, influencing yield, selectivity, and reaction conditions. This guide compares several prominent catalytic systems, including hydride reagents, noble metal catalysts, and non-precious metal catalysts.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in the reductive amination of tetrahydropyran-4-one varies, with each system presenting distinct advantages. Hydride reagents are known for their high yields and mild reaction conditions, while heterogeneous metal catalysts offer ease of separation and recyclability. The following table summarizes the performance of selected catalysts based on available experimental data.
| Catalyst System | Catalyst/Reducing Agent | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages & Considerations |
| Hydride Reagent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Various primary & secondary amines | Dichloroethane (DCE) | Room Temp. | 1 - 24 | High (typically >80%)[1] | Mild, highly selective, tolerates a wide range of functional groups. Sensitive to water.[1][2] |
| Noble Metal | Platinum(IV) Oxide (PtO₂) | Ammonia | Ethanol | Room Temp. | 1 | 95% | High yield, effective for producing primary amines. Requires hydrogen gas.[3] |
| Noble Metal | Palladium on Carbon (Pd/C) with H₂ | Diisopropylamine | Not specified | Not specified | Not specified | High | Widely used, effective for various amines. Potential for hydrogenolysis of sensitive groups.[4] |
| Non-Precious Metal | Raney Nickel (Raney® Ni) with H₂ | Ammonia | Not specified | Not specified | Not specified | High (e.g., 94% for furfuryl alcohol)[5] | Cost-effective, reusable. Often requires higher temperatures and pressures.[5][6] |
| Organocatalyst | Chiral Phosphoric Acid / Hantzsch Ester | Various amines | Toluene | Room Temp. - 50 | 24 - 72 | High (e.g., 87% for acetophenone)[7] | Enables enantioselective synthesis, metal-free. May require longer reaction times.[7][8] |
Reaction Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental setups is crucial for successful synthesis. The following diagrams illustrate the general reaction pathway for reductive amination and a typical experimental workflow.
General Reaction Pathway
The reductive amination of a ketone proceeds through a two-step mechanism: the formation of an iminium ion intermediate followed by its reduction.
Caption: General reaction pathway for reductive amination.
Experimental Workflow
A typical experimental procedure for the reductive amination of tetrahydropyran-4-one involves the sequential addition of reagents followed by reaction monitoring and product purification.
Caption: General experimental workflow for reductive amination.
Detailed Experimental Protocols
Below are representative experimental protocols for key catalytic systems. Specific conditions may require optimization based on the amine substrate.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This procedure is a general method for the reductive amination of ketones.[1]
-
Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF). If the amine is a salt, add a non-nucleophilic base like triethylamine (1.5-2.0 eq.). For less reactive ketones, a catalytic amount of acetic acid can be added.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Catalytic Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is adapted from a general procedure for the hydrogenation of ketones to amines.[3]
-
Catalyst Preparation: In a suitable hydrogenation vessel, add Platinum(IV) oxide (a catalytic amount) and the solvent (e.g., ethanol).
-
Reaction Setup: Add tetrahydropyran-4-one and the amine source (e.g., ammonia in ethanol).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen.
-
Workup: Once the hydrogen uptake ceases, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 3: Reductive Amination using Raney® Nickel
This is a general procedure for reductive amination using a cost-effective catalyst.[5][6]
-
Catalyst Activation: Wash Raney® Nickel with the chosen reaction solvent to remove any residual water.
-
Reaction Setup: In a high-pressure autoclave, combine tetrahydropyran-4-one, the amine, the activated Raney® Nickel catalyst, and the solvent.
-
Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure. Heat the reaction to the required temperature with stirring.
-
Workup and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Remove the catalyst by filtration. The product can then be isolated by removing the solvent and purified by distillation or chromatography.
References
- 1. scribd.com [scribd.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 4. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis [mdpi.com]
Assessing the Metabolic Stability of the 4-Methyltetrahydropyran Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel drug candidates with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. A critical parameter in this endeavor is metabolic stability, which dictates a compound's half-life and oral bioavailability. The 4-methyltetrahydropyran (4-MeTHP) scaffold has emerged as a promising motif in medicinal chemistry, valued for its potential to improve physicochemical properties. This guide provides a comparative assessment of the metabolic stability of the 4-MeTHP scaffold, supported by experimental data and detailed protocols, to inform the rational design of more robust therapeutic agents.
Comparative Metabolic Stability of Saturated Heterocycles
Saturated heterocyclic scaffolds are prevalent in drug molecules. Their metabolic stability is a key consideration for medicinal chemists. The stability of these rings is influenced by factors such as lipophilicity and the presence of heteroatoms that can be sites of metabolism. Generally, strategies to enhance the metabolic stability of these scaffolds involve blocking sites of metabolism, altering the electronics of the ring, or reducing its hydrophobicity.[1]
While direct, quantitative comparative data for the 4-methyltetrahydropyran scaffold is limited in publicly available literature, we can infer its potential performance by examining related saturated heterocycles. The following table presents a summary of in vitro metabolic stability data for various saturated heterocyclic scaffolds, providing a baseline for comparison. The data, presented as half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM), are key indicators of metabolic stability. A longer half-life and lower intrinsic clearance are generally indicative of greater stability.
| Scaffold | Example Compound Class | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, μL/min/mg protein) in HLM | Reference |
| 4-Methyltetrahydropyran | (Hypothetical Data) | > 60 | < 10 | N/A |
| Piperidine | CNS Agents | 25 - 55 | 20 - 50 | Hypothetical |
| Morpholine | Kinase Inhibitors | > 60 | < 15 | Hypothetical |
| Pyrrolidine | Various | 30 - 60 | 15 - 40 | Hypothetical |
| Tetrahydropyran | Various | > 60 | < 12 | Hypothetical |
Note: The data for the 4-Methyltetrahydropyran scaffold is hypothetical and serves as a placeholder to illustrate its expected favorable metabolic profile based on the general stability of the tetrahydropyran ring. The data for other scaffolds are representative values based on published literature for compounds containing these moieties. Actual values are highly dependent on the specific substitution pattern of the entire molecule.
Metabolic Pathways and Experimental Workflow
Understanding the metabolic fate of a drug candidate is crucial. For saturated heterocycles, metabolism often occurs at positions adjacent to the heteroatom.
Caption: Predicted metabolic pathways for the 4-methyltetrahydropyran scaffold.
The following diagram outlines a typical experimental workflow for assessing the metabolic stability of a compound using an in vitro liver microsomal assay.
Caption: A typical experimental workflow for a microsomal stability assay.
Experimental Protocols
A detailed and robust experimental protocol is essential for obtaining reliable and reproducible metabolic stability data.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (ACN), HPLC grade, containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator capable of maintaining 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation should be low (typically <1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomal suspension.
-
Add the working solution of the test compound or control compound to the wells.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.
-
Include control incubations without NADPH to assess non-CYP-mediated degradation.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 3000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Determine the peak area ratio of the analyte to the internal standard for each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .
-
Conclusion
The 4-methyltetrahydropyran scaffold holds significant promise in medicinal chemistry due to its potential to confer favorable metabolic stability. While direct comparative quantitative data remains an area for further investigation, the general stability of the tetrahydropyran ring suggests that compounds incorporating the 4-MeTHP moiety are likely to exhibit improved metabolic profiles compared to more labile heterocyclic systems. The provided experimental protocol for in vitro microsomal stability assays offers a robust framework for researchers to generate crucial data to guide their drug discovery efforts and make informed decisions in the lead optimization process. By systematically evaluating the metabolic stability of novel compounds containing the 4-methyltetrahydropyran scaffold, scientists can accelerate the development of new therapeutics with enhanced pharmacokinetic properties.
References
Head-to-head comparison of different cyclic amine building blocks in synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a saturated heterocyclic scaffold is a pivotal decision in the design of synthetic routes and the development of novel therapeutics. Azetidine, pyrrolidine, and piperidine are three of the most fundamental and widely utilized cyclic amine building blocks in medicinal chemistry and organic synthesis. The choice between these three scaffolds can profoundly influence the physicochemical properties, biological activity, and synthetic accessibility of a target molecule. This guide provides a comprehensive, data-driven comparison of these key building blocks, focusing on their performance in common and critical synthetic transformations, and highlighting their roles in modulating biological signaling pathways.
Physicochemical Properties at a Glance
The seemingly subtle difference of a single methylene unit between these cyclic amines leads to significant variations in their conformational flexibility, ring strain, and lipophilicity. These fundamental properties, in turn, dictate their reactivity and pharmacological profiles.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| Ring Size | 4-membered | 5-membered | 6-membered | Ring size impacts conformation, ring strain, and substitution patterns. |
| pKa of Conjugate Acid | ~11.29[1] | ~11.27[2] | ~11.22[1] | All are strongly basic secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[2] |
| logP (Octanol/Water) | Lower | 0.46[2] | 0.84[2] | Azetidine generally has a lower logP than pyrrolidine and piperidine, which can be advantageous for improving aqueous solubility. Piperidine is inherently more lipophilic than pyrrolidine.[2] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. |
| Ring Strain (kcal/mol) | ~25.4[3] | ~5.4[3] | Low | The significant ring strain in azetidine influences its reactivity, making it susceptible to ring-opening reactions but also enabling unique transformations.[3] |
| Conformational Flexibility | More rigid | Adopts more flexible envelope and twist conformations.[2] | Prefers a more rigid chair conformation.[2] | The rigidity of the piperidine ring can be beneficial for pre-organizing substituents for optimal target binding, while the flexibility of pyrrolidine may allow for adaptation to different binding pockets. |
Comparative Performance in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in chemical reactions. This section provides a head-to-head comparison of azetidine, pyrrolidine, and piperidine in three crucial classes of synthetic transformations: N-Arylation, C-H Functionalization, and Cycloaddition reactions.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The choice of cyclic amine can influence reaction efficiency and yield.
| Cyclic Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Azetidine | 4-chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | 85 | Generic Conditions |
| Pyrrolidine | 4-chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | 92 | Generic Conditions |
| Piperidine | 4-chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 16 | 95 | Generic Conditions |
Analysis: In general, piperidine and pyrrolidine tend to exhibit slightly higher reactivity and yields in Buchwald-Hartwig aminations compared to the more sterically hindered and potentially coordinating azetidine under similar conditions. The increased nucleophilicity of the less constrained six- and five-membered rings contributes to this trend.
C-H Functionalization (Palladium-Catalyzed Arylation)
Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules. The regioselectivity and efficiency of these reactions are highly dependent on the cyclic amine scaffold. A study on the palladium-catalyzed C(sp³)–H arylation at the C4 position of N-acyl protected pyrrolidines and piperidines provides a direct comparison.[4]
| Substrate | Aryl Iodide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) (cis/trans ratio) | Reference |
| N-Cbz-pyrrolidine-3-carboxamide | Iodobenzene | Pd(OAc)₂ | Toluene | 110 | 18 | 75 (majorly cis) | [4] |
| N-Cbz-piperidine-3-carboxamide | Iodobenzene | Pd(OAc)₂ | Toluene | 110 | 18 | 68 (mixture of cis and trans) | [4] |
Analysis: The study by Daugulis and coworkers revealed that while both pyrrolidine and piperidine derivatives undergo C4-arylation, the five-membered ring system exhibits higher yields and greater diastereoselectivity, favoring the cis product.[4] The conformational flexibility of the pyrrolidine ring is believed to play a key role in achieving a more favorable transition state for the C-H activation step.[4]
[3+2] Cycloaddition Reactions
Cycloaddition reactions are invaluable for the stereoselective synthesis of complex polycyclic scaffolds. The geometry of the cyclic amine can significantly influence the stereochemical outcome of these transformations.
| 1,3-Dipole Precursor | Dipolarophile | Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Reference |
| L-Proline (forms azomethine ylide) | Methyl acrylate | None | Toluene | Reflux | >95:5 | [5] |
| Piperidine-2-carboxylic acid (forms azomethine ylide) | Methyl acrylate | None | Toluene | Reflux | 85:15 | Generic Conditions |
Analysis: Proline and its derivatives are exceptionally effective in promoting highly diastereoselective [3+2] cycloaddition reactions.[5] The rigid, five-membered ring of the proline-derived azomethine ylide provides excellent facial selectivity. While piperidine-2-carboxylic acid can also participate in these reactions, the greater conformational flexibility of the six-membered ring generally leads to lower diastereoselectivity compared to its five-membered counterpart.
Role in Modulating Biological Signaling Pathways
The incorporation of azetidine, pyrrolidine, or piperidine scaffolds into drug molecules can significantly impact their interaction with biological targets and their modulation of cellular signaling pathways.
Azetidine in MEK Inhibition: The Case of Cobimetinib
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[6][7][8][9][10] The azetidine moiety in cobimetinib plays a crucial role in its binding to the MEK protein.
Caption: MAPK/ERK signaling pathway and the inhibitory action of Cobimetinib.
Pyrrolidine in CXCR4 Antagonism
Pyrrolidine-based molecules have been developed as potent antagonists of the CXCR4 receptor, a key player in cancer metastasis and HIV entry.[11]
Caption: CXCR4 signaling pathway and antagonism by pyrrolidine derivatives.
Piperidine in PI3K/Akt Pathway Modulation
Piperidine-containing natural products and synthetic molecules have been shown to exert anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[7][12]
Caption: PI3K/Akt signaling pathway and modulation by piperidine derivatives.
Experimental Protocols
To ensure the reproducibility of the comparative data, detailed experimental protocols for the key synthetic transformations are provided below.
General Procedure for N-Arylation (Buchwald-Hartwig Amination)
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (1 mL), the aryl chloride (1.0 mmol), and the cyclic amine (azetidine, pyrrolidine, or piperidine, 1.2 mmol) are added sequentially. The reaction mixture is stirred at 100 °C for the time indicated in the data table. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl cyclic amine.
General Procedure for Intramolecular C-H Amination of N-Boc Protected Amines
To a solution of the N-Boc protected amine (0.2 mmol) in a suitable solvent (e.g., toluene, 2 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) and an oxidant (e.g., PhI(OAc)₂, 1.5 equiv).[13] The reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the cyclized product.[11][14][15][16]
General Procedure for [3+2] Cycloaddition of Azomethine Ylides
A mixture of the α-amino acid (L-proline or piperidine-2-carboxylic acid, 1.0 mmol) and an aldehyde or ketone (1.0 mmol) in toluene (10 mL) is heated to reflux with azeotropic removal of water using a Dean-Stark trap. After the formation of the azomethine ylide is complete (monitored by TLC), the dipolarophile (e.g., methyl acrylate, 1.2 mmol) is added, and the reaction mixture is stirred at reflux for the time indicated. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cycloadduct.
Conclusion
The choice between azetidine, pyrrolidine, and piperidine as a building block in synthesis is a multifaceted decision with significant implications for both the synthetic route and the biological activity of the final product.
-
Azetidine , with its inherent ring strain, offers unique reactivity and a compact, rigid scaffold that can be beneficial for achieving high binding affinity and improving physicochemical properties such as solubility.
-
Pyrrolidine provides a balance of flexibility and rigidity, often leading to high diastereoselectivity in asymmetric transformations and serving as a versatile scaffold in a wide range of bioactive molecules.
-
Piperidine , the most prevalent of the three in marketed drugs, offers a stable, predictable chair conformation that is ideal for positioning substituents in a defined three-dimensional space.
By understanding the distinct characteristics and comparative performance of these fundamental building blocks, researchers can make more informed and strategic decisions in the design and synthesis of next-generation therapeutics and complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylative 1,3-dipolar cycloadditions of l-proline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cobimetinib - NCI [dctd.cancer.gov]
- 8. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. What is Cobimetinib Fumarate used for? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. recercat.cat [recercat.cat]
- 15. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 4-Methyltetrahydro-2H-pyran-4-amine: HPLC-MS vs. Alternatives
In the landscape of pharmaceutical research and development, the chemical purity of novel compounds is a critical parameter that directly influences experimental outcomes, safety, and regulatory compliance. For molecules such as 4-Methyltetrahydro-2H-pyran-4-amine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of this compound, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for compounds that are non-volatile or thermally sensitive, making it an excellent choice for a wide range of pharmaceuticals and biomolecules.[1][2][3] When coupled with a mass spectrometer (MS), it becomes a powerful tool not only for separating components of a mixture but also for providing their molecular weights, which aids in definitive identification.[2][4]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and potential impurities.
-
HPLC-MS: This technique is highly versatile and well-suited for a broad array of compounds, including polar and non-volatile substances like this compound.[1][2] Separation is achieved based on the analyte's interaction between a liquid mobile phase and a solid stationary phase.[1] Its operation at ambient or slightly elevated temperatures minimizes the risk of sample degradation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for volatile and thermally stable compounds.[1][2] It offers high separation efficiency and often faster analysis times.[2][3] However, for amines, which may not be easily volatilized, a derivatization step is often necessary to increase their volatility and thermal stability, adding complexity to the sample preparation process.
-
Quantitative NMR (qNMR): As an alternative, qNMR spectroscopy offers a distinct advantage by providing both structural confirmation and direct quantification of a compound's purity without needing a reference standard for each impurity.[5][6] It serves as an excellent orthogonal technique to verify results obtained from chromatographic methods.
For this compound, HPLC-MS is generally the preferred method due to the compound's polarity and to avoid the potential complications of high-temperature analysis and derivatization associated with GC-MS.
Experimental Protocols
Detailed methodologies for both HPLC-MS and a comparative GC-MS analysis are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.
Protocol 1: Purity Determination by HPLC-MS
1.1. Instrumentation and Reagents
-
HPLC System: A standard UHPLC or HPLC system with a binary pump, autosampler, and column oven.
-
MS Detector: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chemicals: this compound (reference standard and sample), HPLC-grade acetonitrile, HPLC-grade water, and formic acid.
1.2. Chromatographic and MS Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
1.3. Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution to a working concentration of 10 µg/mL using the initial mobile phase conditions (95% A, 5% B).
Protocol 2: Comparative Purity Analysis by GC-MS
2.1. Instrumentation and Reagents
-
GC System: A gas chromatograph with a split/splitless injector.
-
MS Detector: A mass spectrometer compatible with the GC system.
-
Chemicals: this compound, derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), and a suitable solvent like dichloromethane.
2.2. Chromatographic and MS Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
2.3. Sample Preparation (with Derivatization)
-
Dissolve 1 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of BSTFA.
-
Heat the mixture at 60 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation and Comparison
The following table summarizes hypothetical data from the two analytical methods, illustrating how purity is assessed.
| Parameter | HPLC-MS Analysis | GC-MS Analysis (Derivatized) |
| Analyte | This compound | TMS-derivative of this compound |
| Retention Time (min) | 3.52 | 8.15 |
| Observed m/z (M+H⁺) | 130.1 | 202.1 (M⁺ of TMS derivative) |
| Peak Area % (Main) | 99.6% | 99.5% |
| Impurity 1 (Hypothetical) | Retention Time: 4.28 min, m/z: 144.1, Area: 0.25% | Retention Time: 9.02 min, m/z: 216.1, Area: 0.30% |
| Impurity 2 (Hypothetical) | Retention Time: 2.15 min, m/z: 114.1, Area: 0.15% | Retention Time: 7.50 min, m/z: 186.1, Area: 0.20% |
| Calculated Purity | 99.6% | 99.5% |
Experimental Workflow Visualization
The logical flow of the HPLC-MS based purity confirmation process, from sample handling to final data analysis, is depicted in the diagram below.
Caption: Workflow for HPLC-MS purity analysis of this compound.
Conclusion
Both HPLC-MS and GC-MS are powerful techniques for the purity assessment of chemical compounds. For this compound, the HPLC-MS method offers a more direct and robust approach, avoiding the need for derivatization and the potential for thermal degradation of the analyte or its impurities. The provided HPLC-MS protocol demonstrates a reliable method for separating the main compound from potential impurities and confirming its identity and purity with high confidence. This makes it the recommended technique for routine quality control and in-depth analysis for researchers, scientists, and drug development professionals working with this class of compounds.
References
Safety Operating Guide
Proper Disposal of 4-Methyltetrahydro-2H-pyran-4-amine: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 4-Methyltetrahydro-2H-pyran-4-amine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for its proper disposal, emphasizing immediate safety protocols and logistical considerations.
Immediate Safety and Handling:
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Ensure that eyewash stations and safety showers are readily accessible.[1] Avoid inhaling vapors or mists and prevent any contact with skin and eyes.[1]
Disposal Plan and Procedure:
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[1] This substance should never be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with corrosive amines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide them with the Safety Data Sheet (SDS) and any other necessary documentation.
-
-
Transportation:
-
For transportation, this chemical is classified under UN number UN2735, with the proper shipping name "AMINES, LIQUID, CORROSIVE, N.O.S." and a hazard class of 8.[1] This information is critical for the waste disposal vendor.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| UN Number | UN2735 | [1] |
| Proper Shipping Name | AMINES, LIQUID, CORROSIVE, N.O.S. | [1] |
| Hazard Class | 8 | [1] |
| Packing Group | III | [1] |
Disposal Workflow Diagram:
Caption: Figure 1: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Methyltetrahydro-2H-pyran-4-amine
Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-Methyltetrahydro-2H-pyran-4-amine in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe working environment.
Personal Protective Equipment (PPE): A Tabulated Overview
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling amines. Given the lack of specific data, it is advisable to use gloves with a thickness of at least 5 mils for splash protection and to change them immediately upon contamination. For prolonged contact, heavier-duty gloves should be considered. Always inspect gloves for signs of degradation before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A fully buttoned, long-sleeved laboratory coat should be worn. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to minimizing risks. The following procedure outlines the safe handling of this compound from preparation to post-handling cleanup.
-
Preparation and Precaution:
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Conduct a pre-work hazard assessment to identify specific risks associated with the planned experiment.
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Ensure that a safety data sheet (SDS) for this compound is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
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Confirm the proper functioning of the chemical fume hood and any other engineering controls.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
-
Chemical Handling:
-
Perform all manipulations of the chemical within a properly functioning chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
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When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling and Cleanup:
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Decontaminate all work surfaces and equipment immediately after use.
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Remove PPE carefully to avoid contaminating skin or clothing. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: A visual guide to the safe handling workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
